4-Nitrobenzamide
Description
Significance of Aromatic Amides in Contemporary Chemical Science
Aromatic amides, characterized by an amide group (-CONH-) directly bonded to an aromatic ring, represent a pivotal class of organic compounds in modern chemical science. Their significance stems from their diverse applications across various fields, including pharmaceuticals, materials science, and organic synthesis. numberanalytics.com The unique structural features of aromatic amides impart specific chemical and physical properties, making them valuable building blocks and intermediates. numberanalytics.com
Beyond pharmaceuticals, aromatic amides are crucial in materials science, particularly in the synthesis of high-performance polymers like aramids, known for their exceptional strength and thermal stability. numberanalytics.comunifr.chmdpi.com The rigid aromatic backbone and the partial double bond character of the amide linkage contribute to the shape persistence and controlled aggregation behavior of these materials. unifr.ch
Furthermore, aromatic amides serve as versatile intermediates in the synthesis of complex organic molecules, including natural products and other pharmaceuticals. numberanalytics.com Their reactivity and stability make them valuable components in the creation of diverse chemical products. lookchem.com
Historical Context of 4-Nitrobenzamide Investigation
The investigation into this compound, a specific aromatic amide, is rooted in the broader study of nitroaromatic compounds and amides. Historically, the synthesis of aromatic amides involved reactions between aromatic amines and carboxylic acids or their derivatives. numberanalytics.com Over time, new synthetic methodologies and catalysts have been developed, refining the preparation of these compounds. numberanalytics.com
This compound itself, also known as p-nitrobenzamide, is an organic compound with the chemical formula C7H6N2O3. lookchem.comchembk.com Early investigations likely focused on its fundamental chemical properties, synthesis, and its role as a precursor in the synthesis of other compounds. Its characteristic yellow crystalline powder appearance and properties like melting point and solubility were likely among the initial data points collected. chembk.com
Overview of Current Research Landscape and Emerging Areas
The current research landscape surrounding this compound is multifaceted, exploring its synthesis, properties, and potential applications. This compound is recognized as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. lookchem.comchembk.comvaluates.com
Contemporary research involves the synthesis of novel this compound derivatives, investigating their structural characteristics and biological activities. researchgate.netijpbs.com These studies often utilize various spectroscopic techniques like 1H-NMR, 13C NMR, LCMS, and FT-IR for structural characterization. researchgate.netijpbs.com
Emerging areas of research include the exploration of the biological potential of this compound derivatives, such as their antimicrobial and antifungal properties. ontosight.airesearchgate.netijpbs.comontosight.ai Studies are being conducted to evaluate the in vitro activity of newly synthesized derivatives, identifying potential lead compounds for further investigation. researchgate.netijpbs.com
Furthermore, this compound and its derivatives are being explored in the context of crystal engineering and the formation of cocrystals, highlighting the role of non-covalent interactions like hydrogen bonding and halogen bonds in influencing crystal structures. researchgate.net
The compound's physical and chemical properties, such as melting point and solubility, remain important aspects of ongoing research, particularly in the context of its handling, storage, and application in various chemical processes. ontosight.aisolubilityofthings.com
Key Properties of this compound
| Property | Value | Source |
| CAS Number | 619-80-7 | lookchem.comtcichemicals.comsigmaaldrich.com |
| Molecular Formula | C7H6N2O3 | lookchem.comchembk.comnist.gov |
| Molecular Weight | 166.13 g/mol | lookchem.comsigmaaldrich.comnist.gov |
| Appearance | White to Orange to Green powder/crystal | tcichemicals.com |
| Melting Point | 199-201 °C (lit.) | lookchem.comsigmaaldrich.com |
| Solubility (Water) | <0.01 g/100 mL at 18℃ | lookchem.com |
Research also extends to the synthesis of hybrid molecules incorporating the this compound moiety, exploring their potential in medicinal chemistry and material science. mdpi.commdpi.com Mechanochemical methods are being investigated as eco-friendly approaches for the synthesis of such compounds. mdpi.com
The versatility of this compound as a building block for the development of new drugs and its use as a model compound for understanding organic reactions underscore its continued significance in research and development. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrobenzamide | |
|---|---|---|
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InChI |
InChI=1S/C7H6N2O3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,(H2,8,10) | |
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InChI Key |
ZESWUEBPRPGMTP-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1C(=O)N)[N+](=O)[O-] | |
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Molecular Formula |
C7H6N2O3 | |
| Record name | P-NITROBENZAMIDE | |
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DSSTOX Substance ID |
DTXSID8022086 | |
| Record name | 4-Nitrobenzamide | |
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Molecular Weight |
166.13 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrobenzamide is a white powder. (NTP, 1992) | |
| Record name | P-NITROBENZAMIDE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
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CAS No. |
619-80-7 | |
| Record name | P-NITROBENZAMIDE | |
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| Record name | 4-Nitrobenzamide | |
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| Record name | Benzamide, 4-nitro- | |
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| Record name | 4-NITROBENZAMIDE | |
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| Record name | 4-Nitrobenzamide | |
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| Record name | 4-nitrobenzamide | |
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Melting Point |
394 to 399 °F (NTP, 1992) | |
| Record name | P-NITROBENZAMIDE | |
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Synthetic Methodologies and Chemical Transformations of 4 Nitrobenzamide
Established Synthetic Pathways for 4-Nitrobenzamide and its N-Substituted Derivatives
Several conventional methods are employed for the synthesis of this compound and its N-substituted counterparts, primarily focusing on the coupling of 4-nitrobenzoic acid or its activated forms with appropriate amines.
Amidation Reactions of 4-Nitrobenzoic Acid and Derivatives
Direct amidation of 4-nitrobenzoic acid with ammonia (B1221849) or primary/secondary amines is a fundamental route to this compound and its N-substituted derivatives. This reaction typically requires elevated temperatures and/or the presence of catalysts to overcome the thermodynamic barrier and achieve reasonable reaction rates and yields.
One approach involves the reaction of 4-nitrobenzoic acid with ammonia in the presence of catalytic systems. For instance, a method describes the condensation of 4-nitrobenzoic acid with ammonia in an organic solvent at elevated temperatures using a catalytic system comprising boric acid or tetrabutoxytitanium as the catalyst and polyethylene (B3416737) glycol (PEG) with a molecular weight of 400-5000 as a cocatalyst. google.com This method can achieve high yields, up to 97%, of this compound. google.com Boric acid's ability to form esters or complexes with hydroxyl groups enhances its catalytic activity in direct amidation reactions. orgsyn.org The addition of PEG-400 has been shown to enhance the amidation activity of boric acid in the reaction of 4-nitrobenzoic acid with ammonia, hypothesized to involve the formation of a PEG-boric ester complex. orgsyn.orgucl.ac.uk
Another method for synthesizing primary amides from carboxylic acids, including 4-nitrobenzoic acid, utilizes urea (B33335) as a nitrogen source and Mg(NO₃)₂·6H₂O or imidazole (B134444) as catalysts. researchgate.netresearchgate.net This approach avoids the handling of gaseous ammonia. researchgate.net
The amidation of 4-nitrobenzoic acid with various amines can also be catalyzed by ionic liquids, providing an alternative reaction medium and catalytic system. Additionally, solid acid catalysts, such as sulfated zirconia, have been investigated for the amidation of 4-nitrobenzoic acid with amines like aniline (B41778), offering potential for easier separation and recycling of the catalyst. researchgate.netmdpi.com
Table 1: Examples of Amidation Reactions of 4-Nitrobenzoic Acid
| Reactants | Catalyst System | Conditions | Product | Yield (%) | Source |
| 4-Nitrobenzoic acid + Ammonia | Boric acid / Tetrabutoxytitanium + PEG-400/5000 | Elevated temperature, Organic solvent | This compound | Up to 97 | google.com |
| 4-Nitrobenzoic acid + Urea | Mg(NO₃)₂·6H₂O or Imidazole | - | This compound | - | researchgate.netresearchgate.net |
| 4-Nitrobenzoic acid + Aniline | Sulfated zirconia | - | N-phenyl-4-nitrobenzamide | - | researchgate.netmdpi.com |
| 4-Nitrobenzoic acid + Amine | Ionic liquids | - | N-substituted this compound | - |
Acylation Reactions Involving 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride is a highly reactive acylating agent commonly used for the synthesis of this compound and its N-substituted derivatives. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of 4-nitrobenzoyl chloride, followed by the elimination of chloride. This method is generally straightforward and proceeds under relatively mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. orgsyn.orgmdpi.com
The synthesis of N-substituted 4-nitrobenzamides, such as N-methyl-4-nitrobenzamide, can be achieved by reacting 4-nitrobenzoyl chloride with the corresponding amine (e.g., methylamine). This reaction is typically carried out in a solvent like dichloromethane (B109758) or toluene, sometimes at elevated temperatures. The reaction of 4-nitrobenzoyl chloride with amines is a facile and rapid method for synthesizing amide bonds and is known as the Schotten-Baumann reaction when carried out under biphasic conditions with an aqueous base. mdpi.com
Examples of N-substituted 4-nitrobenzamides synthesized using 4-nitrobenzoyl chloride include N-(3-chlorophenethyl)-4-nitrobenzamide, prepared by the reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane with triethylamine (B128534) as a base. mdpi.com Another example is the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide from 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride, which can be achieved efficiently using mechanochemical methods like ball milling. mdpi.com The reaction of 4-nitrobenzoyl chloride with 4-fluoroaniline (B128567) yields N-(4-fluorophenyl)-4-nitrobenzamide. chemicalbook.com
Table 2: Examples of Acylation Reactions with 4-Nitrobenzoyl Chloride
| 4-Nitrobenzoyl Chloride Reactant | Amine Reactant | Conditions | Product | Source |
| 4-Nitrobenzoyl chloride | Methylamine | Dichloromethane or toluene, elevated temp. | N-Methyl-4-nitrobenzamide | |
| 4-Nitrobenzoyl chloride | 2-(3-chlorophenyl)ethan-1-amine | Dichloromethane, Triethylamine | N-(3-chlorophenethyl)-4-nitrobenzamide | mdpi.com |
| 4-Nitrobenzoyl chloride | 2,2-diphenylethan-1-amine | Ball milling (mechanochemical) | N-(2,2-diphenylethyl)-4-nitrobenzamide | mdpi.com |
| 4-Nitrobenzoyl chloride | 4-Fluoroaniline | - | N-(4-Fluorophenyl)-4-nitrobenzamide | chemicalbook.com |
| 4-Nitrobenzoyl chloride | Dimethylamine hydrochloride | Dry THF, 0°C | N,N-dimethyl-4-nitrobenzamide | rsc.org |
| 4-Nitrobenzoyl chloride | Diethylamine hydrochloride | Dry THF, 0°C | N,N-diethyl-4-nitrobenzamide | rsc.org |
| 4-Nitrobenzoyl chloride | Ethylene diamine | Ethanolic 1 N NaOH | 4-nitro-benzamide derivative | researchgate.net |
| 4-Nitrobenzoyl chloride | Isopropyl amine | Ethanolic 1 N NaOH | 4-nitro-benzamide derivative | researchgate.net |
The synthesis of 4-nitrobenzoyl chloride itself is commonly achieved by treating 4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. google.com
One-Pot Synthesis Approaches from 4-Nitrobenzaldehyde (B150856)
One-pot synthesis strategies offer advantages in terms of efficiency and reduced waste generation by performing multiple reactions sequentially in a single vessel. A method for the one-pot synthesis of amides from aldehydes and amines has been reported, which can be applied to the synthesis of this compound starting from 4-nitrobenzaldehyde. evitachem.com This approach typically involves an oxidative amidation reaction catalyzed by specific systems, such as palladium acetate (B1210297) in the presence of a ligand. evitachem.com
Advanced Catalytic Methods in this compound Synthesis
Advanced catalytic methods have been explored to improve the efficiency, selectivity, and sustainability of this compound synthesis. These methods often involve homogeneous or heterogeneous catalysts that facilitate the amidation or acylation processes under milder conditions.
Homogeneous Catalysis for Amidation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers the potential for high activity and selectivity. Metal triflates, such as indium(III) triflate (In(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃), have been demonstrated as effective homogeneous catalysts for the amidation of carboxylic acids and acyl chlorides with amines. fishersci.selabsolu.cafishersci.ieamericanelements.comnih.govnih.govamericanelements.comsigmaaldrich.comsigmaaldrich.com These Lewis acid catalysts can activate the carboxylic acid or acyl chloride towards nucleophilic attack by the amine. While specific examples with 4-nitrobenzoic acid or 4-nitrobenzoyl chloride and metal triflates are mentioned in the context of general amidation studies, they highlight the potential of these catalysts for the synthesis of this compound derivatives. google.comnih.gov
Ionic liquids can also act as homogeneous catalysts and solvents for amidation reactions, providing an alternative reaction environment that can influence reaction rates and selectivity. sigmaaldrich.com
Heterogeneous Catalysis and Solid Acid Catalysts
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers benefits such as ease of separation and recycling of the catalyst. Solid acid catalysts, such as sulfated zirconia (ZrO₂-SO₄²⁻), have been investigated for the amidation of carboxylic acids and acyl chlorides. researchgate.netmdpi.com Sulfated zirconia acts as a strong Brønsted and Lewis acid, promoting the amidation of 4-nitrobenzoic acid with aniline and the reaction of 4-nitrobenzoyl chloride with aniline. researchgate.netmdpi.com These solid acid catalysts can be easily recovered by filtration and reused, contributing to more sustainable synthetic processes. researchgate.net Other solid acid catalysts have also been explored for the amidation of 4-nitrobenzoic acid. Current time information in Bangalore, IN.
Table 3: Examples of Catalytic Methods
| Reaction | Catalyst Type | Specific Catalyst | Conditions | Source |
| Amidation of 4-nitrobenzoic acid with amines | Homogeneous (Lewis Acid) | Indium(III) triflate (In(OTf)₃) | - | google.comfishersci.selabsolu.cafishersci.ieamericanelements.comnih.gov |
| Amidation of 4-nitrobenzoic acid with amines | Homogeneous (Lewis Acid) | Ytterbium(III) triflate (Yb(OTf)₃) | - | google.comnih.govamericanelements.comsigmaaldrich.comsigmaaldrich.com |
| Amidation of 4-nitrobenzoic acid with amines | Homogeneous/Heterogeneous | Ionic liquids | - | sigmaaldrich.com |
| Amidation of 4-nitrobenzoic acid with amines | Heterogeneous (Solid Acid) | Sulfated zirconia (ZrO₂-SO₄²⁻) | - | researchgate.netmdpi.com |
| Amidation of 4-nitrobenzoic acid with ammonia | Homogeneous | Boric acid + PEG-400 | 160-185°C, trichlorobenzene | orgsyn.orgucl.ac.ukresearchgate.net |
| Amidation of 4-nitrobenzoic acid with ammonia | Homogeneous | Tetrabutoxytitanium + PEG-400 | 160-185°C, trichlorobenzene | researchgate.netdiva-portal.org |
| Amidation of 4-nitrobenzoic acid with urea | Homogeneous | Mg(NO₃)₂·6H₂O or Imidazole | - | researchgate.netresearchgate.net |
| One-pot from 4-nitrobenzaldehyde + amine | Homogeneous | Palladium acetate / Ligand | - | evitachem.comwikipedia.orgfishersci.nlfishersci.atamericanelements.comereztech.com |
Biocatalytic Approaches in Benzamide (B126) Formation
Biocatalysis offers an environmentally friendly route for amide synthesis, often utilizing enzymes or whole-cell systems. While direct biocatalytic synthesis of this compound from simple precursors is an area of ongoing research, related biocatalytic amidation reactions provide insights into potential pathways. For instance, immobilized acyltransferases, such as MsAcT from Mycobacterium smegmatis, have been explored for catalyzing amide and ester formation in organic solvents under flow conditions mdpi.com. This enzyme has been successfully used in the synthesis of N-(2-(diethylamino)ethyl)-4-nitrobenzamide from vinyl 4-nitrobenzoate (B1230335) and 2-(diethylamino)ethylamine mdpi.com. Although this example involves a derivative, it demonstrates the potential of biocatalytic methods for forming para-nitrobenzamide structures.
Another relevant biocatalytic transformation is the reduction of nitro compounds to amines. While this is a reduction of the nitro group rather than amide formation, biocatalytic hydrogenation of nitroarenes using enzymes like carbon black-supported NiFe hydrogenase (Hyd-1) has been demonstrated for the synthesis of amines from various nitro compounds, including the reduction of N-(2-(diethylamino)ethyl)-4-nitrobenzamide to procainamide (B1213733) chemrxiv.org. This highlights the utility of biocatalysis in transforming nitro-containing benzamide derivatives.
Transition Metal-Free Catalysis for Primary Amide Reduction
The reduction of primary amides like this compound typically yields primary amines. While traditional methods often involve strong reducing agents or transition metal catalysts, research is exploring transition metal-free alternatives for amide reduction. However, many reported transition metal-free methods for amide reduction, particularly those using hydrosilanes, show limitations with substrates containing nitro groups organic-chemistry.orgscilit.com. For example, a sodium triethylborohydride-catalyzed reduction of unactivated amides using hydrosilanes demonstrated poor performance with nitro-containing amides organic-chemistry.org.
Despite these challenges, the development of transition metal-free catalytic systems for primary amide reduction is an active field. Some studies have explored the use of main group catalysts or specific organic catalysts for the reduction of primary amides to primary amines under milder conditions rsc.orgorganic-chemistry.org. For instance, an abnormal N-heterocyclic carbene (aNHC)-based potassium complex has been reported as a transition metal-free catalyst for the reduction of primary amides to primary amines under ambient conditions, showing broad substrate scope rsc.org. While the direct application to this compound requires specific investigation, these advancements in transition metal-free catalysis for primary amide reduction are promising for developing greener synthetic routes to 4-nitrobenzylamine (B181301) from this compound.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can incorporate green chemistry principles to minimize environmental impact. This includes employing techniques that reduce solvent usage, energy consumption, and waste generation.
Mechanochemical Synthesis Techniques
Mechanochemistry, which utilizes mechanical energy to drive chemical reactions, offers a solvent-free or reduced-solvent approach to synthesis. This technique has been applied to the formation of amide bonds. For example, the mechanochemical synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was achieved by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride using a ball mill mdpi.comresearchgate.netdntb.gov.ua. This method offers an environmentally friendly and efficient pathway for amide synthesis mdpi.com. While this specific example is for a substituted benzamide, the principles are applicable to the synthesis of this compound itself, potentially from 4-nitrobenzoic acid or 4-nitrobenzoyl chloride and ammonia.
Solvent-Free Reaction Environments
Conducting reactions in solvent-free environments aligns with green chemistry principles by eliminating the need for large volumes of solvents, reducing waste and potential environmental hazards. Solvent-free conditions can be achieved through various methods, including mechanochemistry or by simply mixing solid reactants and heating. A solvent-free method for synthesizing this compound involves mixing 4-nitrobenzoic acid, urea, and boric acid and heating the mixture directly scispace.com. This approach avoids the use of traditional organic solvents and utilizes readily available and low-cost reagents scispace.comresearchgate.net. Another study explored the synthesis of N-(4-sulfamoyl-1,3-thiazol-2-yl)-4-nitrobenzamides under solvent-free conditions rcsi.science.
Sustainable Catalytic Systems
The use of sustainable catalytic systems is crucial for developing environmentally benign synthetic routes. This involves employing catalysts that are non-toxic, abundant, and can be easily recovered and reused.
Boric acid, a readily available and inexpensive compound, has been explored as a catalyst for the direct amidation of carboxylic acids with amines researchgate.netorgsyn.org. The amidation of 4-nitrobenzoic acid with ammonia to produce this compound can be catalyzed by boric acid, sometimes in combination with co-catalysts like polyethylene glycol (PEG) researchgate.netorgsyn.orggoogle.comresearchgate.net. This catalytic system favors the formation of this compound in high yields researchgate.net. The use of boric acid and PEG-400 as a catalytic system for the amidation of 4-nitrobenzoic acid with ammonia has been described, with studies investigating the effect of solvent and catalyst concentration on the reaction yield researchgate.netgoogle.comresearchgate.net.
Other sustainable catalytic approaches relevant to benzamide synthesis include the use of heterogeneous catalysts and organocatalysts. While specific examples for the direct synthesis of this compound using a wide range of sustainable catalysts were not extensively detailed in the search results, the broader field of sustainable catalysis in amide formation is actively being researched scispace.comresearchgate.netfishersci.casmolecule.com. For instance, metal oxides like nano-TiCl4.SiO2 have been used as catalysts in the synthesis of this compound from 4-nitrobenzaldehyde under elevated temperatures sums.ac.ir. Additionally, the reduction of the nitro group in this compound to an amine can be catalyzed by sustainable iron-based nanocatalysts nih.gov.
Chemical Reactivity and Derivatization Strategies of this compound
This compound exhibits reactivity characteristic of both the nitro group and the amide functional group, as well as reactions involving the aromatic ring. The presence of the electron-withdrawing nitro group influences the reactivity of the aromatic ring, making it less susceptible to electrophilic substitution but potentially more reactive towards nucleophilic aromatic substitution under appropriate conditions, particularly if other activating groups or leaving groups are present.
The nitro group can undergo reduction to form an amino group, yielding 4-aminobenzamide (B1265587). This is a significant transformation, as the resulting amino group can participate in various coupling and derivatization reactions. For example, the biocatalytic hydrogenation of N-(2-(diethylamino)ethyl)-4-nitrobenzamide to procainamide involves the reduction of the nitro group chemrxiv.org. Similarly, iron-based nanocatalysts have been shown to catalyze the hydrogenation of the nitro group in this compound to produce 4-aminobenzamide nih.gov.
The amide group can undergo hydrolysis under acidic or basic conditions to yield 4-nitrobenzoic acid and ammonia. Dehydration of the primary amide can lead to the formation of 4-nitrobenzonitrile (B1214597), typically achieved using dehydrating agents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) nih.govnoaa.gov.
Derivatization strategies often involve modifying the nitro group or the amide group, or utilizing the compound as a building block for more complex molecules. For instance, the reaction of 4-nitrobenzoyl chloride with various amines is a common method to synthesize substituted this compound derivatives mdpi.commdpi.com. This highlights the utility of this compound or its activated form (4-nitrobenzoyl chloride) in forming new amide bonds. The reactivity of the nitro group also allows for its transformation into other functional groups, expanding the possibilities for derivatization.
This compound and its derivatives have been used in the synthesis of various compounds, including potential antimicrobial agents and intermediates for pharmaceuticals cymitquimica.comijpbs.com. The ability to modify the nitro group, the amide group, or the aromatic ring provides diverse avenues for creating a wide range of derivatives with potentially altered properties and applications.
Nitro Group Reduction to Amine Derivatives
The reduction of the nitro group in this compound yields the corresponding amine derivative, 4-aminobenzamide. This transformation is a common method for synthesizing aniline derivatives from nitroarenes. Various reducing agents and conditions can be employed for this conversion.
Catalytic hydrogenation is a frequently used method, often employing hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). commonorganicchemistry.com Raney nickel is another effective catalyst for this reduction and is sometimes preferred when the substrate contains halogen atoms that might undergo dehalogenation with Pd/C. commonorganicchemistry.com
Chemical reducing agents also facilitate the conversion of the nitro group to an amine. These include the use of metals like iron (Fe) or zinc (Zn) under acidic conditions, such as with acetic acid. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reducing agent suitable for this transformation, particularly when other reducible functional groups are present. commonorganicchemistry.com Hydrazine hydrate (B1144303) under moderate nitrogen pressure has also been shown to reduce aromatic nitro compounds, including this compound, to their corresponding amines in good yields. niscpr.res.in
For instance, the catalytic reduction of this compound using pinacolborane (HBPin) as the reducing agent in the presence of a catalyst has been reported to yield 4-nitrobenzyl amine hydrochloride salt. rsc.org The yield was found to be influenced by the alkali metal ions present, with potassium leading to a higher yield compared to sodium. rsc.org
| Reducing Agent | Conditions | Product | Yield (%) (Example) | Reference |
| H₂ + Pd/C | Catalytic hydrogenation | 4-Aminobenzamide | - | commonorganicchemistry.com |
| H₂ + Raney Nickel | Catalytic hydrogenation | 4-Aminobenzamide | - | commonorganicchemistry.com |
| Fe or Zn | Acidic conditions (e.g., AcOH) | 4-Aminobenzamide | - | commonorganicchemistry.com |
| SnCl₂ | Mild conditions | 4-Aminobenzamide | - | commonorganicchemistry.com |
| Hydrazine hydrate | Moderate nitrogen pressure | 4-Aminobenzamide | 89.70 (for this compound) | niscpr.res.in |
| Pinacolborane + Catalyst | Toluene, 40 °C, 24 h | 4-Nitrobenzyl amine hydrochloride salt | 85 | rsc.org |
Nucleophilic Aromatic Substitution Reactions
Aromatic compounds typically undergo electrophilic substitution; however, the presence of strong electron-withdrawing groups, such as the nitro group in this compound, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. byjus.com, wikipedia.org In these reactions, a nucleophile displaces a leaving group, often a halide, on the aromatic ring. byjus.com, wikipedia.org
The nitro group's electron-withdrawing nature stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism, particularly when positioned ortho or para to the leaving group. masterorganicchemistry.com, wikipedia.org While this compound itself does not possess a common leaving group like a halide on the ring, derivatives of this compound with suitable leaving groups can undergo SNAr reactions. For example, N-methyl-4-nitrobenzamide can undergo nucleophilic aromatic substitution at the para position with thiols or amines, where the nitro group is replaced by the nucleophile under appropriate conditions. , evitachem.com
Nucleophiles commonly involved in SNAr reactions include -OH, -OR, -NH₂, -SR, NH₃, and other amines. byjus.com The rate of the reaction is significantly increased by the presence of electron-withdrawing groups, and the reaction proceeds faster when these groups are located ortho or para to the leaving group compared to meta. masterorganicchemistry.com
Functional Group Interconversions and Modifications
Beyond the reduction of the nitro group, this compound can undergo other functional group interconversions and modifications. The amide functional group itself can participate in various reactions.
One such transformation is the hydrolysis of the amide bond under acidic or basic conditions, which yields the corresponding carboxylic acid (4-nitrobenzoic acid) and amine (ammonia).
The amide nitrogen can also be a site for substitution, leading to the formation of N-substituted this compound derivatives. For instance, the synthesis of N-decyl-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with decylamine (B41302) in the presence of a coupling agent. ontosight.ai Similarly, N-(2,4-dimethylphenyl)-4-nitrobenzamide can be synthesized by the reaction of 2,4-dimethylaniline (B123086) with 4-nitrobenzoyl chloride in the presence of a base. The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide has been reported through the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride, a reaction known as the Schotten–Baumann reaction. mdpi.com
These functional group interconversions and modifications allow for the synthesis of a diverse range of this compound derivatives with potentially altered properties and applications.
Synthesis of Schiff Bases from this compound
Schiff bases, also known as imines or azomethines, are compounds containing a carbon-nitrogen double bond (C=N). mahendrapublications.com They are typically synthesized by the condensation reaction between a primary amine and an aldehyde or ketone. mahendrapublications.com
While this compound itself is an amide and not a primary amine or aldehyde/ketone, derivatives of this compound containing a primary amine or an aldehyde/ketone functionality can be used to synthesize Schiff bases. The provided citation nih.gov refers to N'-(4-Nitrobenzylidene)benzohydrazide, which is a Schiff base formed from the condensation of benzohydrazide (B10538) (containing a primary amine-like -NHNH₂ group) and 4-nitrobenzaldehyde (containing an aldehyde group).
Research has also explored the synthesis of new Schiff bases derived from this compound with different aldehydes. ijpbs.com, These reactions typically involve the condensation of a compound containing a primary amine group derived from or related to this compound with various aryl aldehydes. For example, one method involves refluxing equimolar concentrations of this compound and aryl aldehydes in methanol (B129727) with a catalytic amount of concentrated H₂SO₄. ijpbs.com Another method describes grinding equimolar concentrations of this compound and aryl aldehydes with a catalytic amount of glacial acetic acid. ijpbs.com These synthesized Schiff base compounds have been characterized using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and LCMS. ijpbs.com
| Reactants | Conditions | Product Type | Reference |
| Benzohydrazide + 4-Nitrobenzaldehyde | Condensation | Schiff Base | nih.gov |
| This compound derivative with -NH₂ + Aryl aldehyde | Reflux in methanol + conc. H₂SO₄ (catalytic) | Schiff Base | ijpbs.com |
| This compound derivative with -NH₂ + Aryl aldehyde | Grinding with glacial acetic acid (catalytic) | Schiff Base | ijpbs.com |
Formation of Coordination Complexes with this compound Ligands
This compound and its derivatives can act as ligands to form coordination complexes with metal ions. The presence of the amide group, with its oxygen and nitrogen atoms, provides potential donor sites for coordination to metal centers. The nitro group can also be involved in interactions, although the primary coordination typically occurs through the amide or other functional groups introduced into the molecule.
Studies have investigated the coordination chemistry of nitro-containing ligands, including derivatives of nitrobenzoic acid and nitrobenzamide, with various metal ions such as calcium(II), nickel(II), and copper(II). nih.gov, lew.ro, researchgate.net, mdpi.com, nih.gov
For example, nickel(II) and copper(II) complexes of N-(alkyl (aryl) carbamothioyl)-4-nitrobenzamide have been synthesized and characterized. mahendrapublications.com, researchgate.net Spectroscopic data, including FT-IR and NMR, suggest that these complexes involve the coordination of the ligand to the metal center through oxygen and sulfur atoms. researchgate.net X-ray crystallography has been used to determine the structures of some of these nickel complexes, confirming the coordination modes. researchgate.net
While the provided citations fishersci.se and uni.lu do not directly detail the formation of coordination complexes with this compound itself as the ligand, they relate to 4-aminobenzamide (a reduction product of this compound) and a dinitrophenyl derivative of benzamide, respectively, highlighting the potential for benzamide-based structures to form complexes. Research on related nitrobenzoic acid ligands also demonstrates the ability of nitro-substituted aromatic compounds with amide or carboxylate functionalities to coordinate with metal ions, forming diverse complex structures. lew.ro, mdpi.com, nih.gov These complexes have been explored for various applications, including their biological activities. mdpi.com, nih.gov
| Ligand Type | Metal Ions Studied | Coordination Sites (Typical) | Reference |
| This compound derivatives (e.g., N-(alkyl (aryl) carbamothioyl)-4-nitrobenzamide) | Nickel(II), Copper(II) | Oxygen, Sulfur | mahendrapublications.com, researchgate.net |
| Nitrobenzoic acid derivatives | Calcium(II), Copper(II), Manganese(II), Nickel(II), Lead(II) | Oxygen (carboxylate), Nitrogen (amine/amide) | lew.ro, mdpi.com, nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Nitrobenzamide and Derivatives
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Studies on 4-nitrobenzamide and its derivatives provide insights into their solid-state behavior.
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks
Hydrogen bonding plays a significant role in the crystal packing of this compound and its derivatives, influencing their supramolecular architecture. N—H⋯O hydrogen bonds are commonly observed in these structures. In the crystal structure of N-(diethylcarbamothioyl)-4-nitrobenzamide, an intermolecular N—H⋯O hydrogen bond forms an infinite polymeric chain. Weak C—H⋯O and C—H⋯S hydrogen bonds are also present, contributing to the crystal packing. iucr.org N-(4-bromophenyl)-4-nitrobenzamide exhibits weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, leading to a three-dimensional network. iucr.org N-(4-hydroxyphenyl)-4-nitrobenzamide shows N—H⋯O and O—H⋯O hydrogen bonds that link molecules into stacked sheets. nih.gov In N-(4-chlorophenyl)-4-nitrobenzamide, N—H⋯O hydrogen bonds involving the nitro group link molecules into zigzag chains. nih.goviucr.org The presence and nature of these hydrogen bonds dictate the specific arrangement of molecules in the crystal lattice.
Supramolecular Synthons and Crystal Engineering
The study of intermolecular interactions in this compound and its derivatives is fundamental to crystal engineering, which aims to design and construct crystalline solids with desired properties. Supramolecular synthons, recurring structural motifs formed by specific non-covalent interactions, are key to this approach. In systems involving this compound, the amide group can form characteristic hydrogen-bonded synthons, such as amide tapes. scispace.comcapes.gov.brrsc.orgrsc.org Additionally, interactions involving the nitro group, particularly halogen bonding with iodine, act as specific synthons (e.g., I⋯O₂N) that can direct crystal packing. scispace.comcapes.gov.brresearchgate.netresearchgate.netrsc.orgresearchgate.netpreprints.orgrsc.org The combination of different synthons, such as amide-acid hydrogen bonds and iodo⋯nitro halogen bonds, has been exploited in the design of multi-component crystals like ternary co-crystals involving this compound, a diacid (like fumaric or oxalic acid), and a dihalogenated benzene (B151609) (like 1,4-diiodobenzene). researchgate.netresearchgate.netrsc.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural characterization of organic compounds in solution, providing information about the chemical environment and connectivity of atoms.
Proton (¹H) NMR Spectral Assignment and Interpretation
Table 1: Selected Torsion Angles from X-ray Diffraction Studies of this compound Derivatives
| Compound | Torsion Angle Type | Angle (°) | Reference |
| N-(Diethylcarbamothioyl)-4-nitrobenzamide | C—C—N—O (Nitro) | -175.72 (14) | iucr.org |
| N-(Diethylcarbamothioyl)-4-nitrobenzamide | C—C—C—O (Carbonyl) | 172.75 (14) | iucr.org |
| N-(4-Chlorophenyl)-4-nitrobenzamide | C—C—N—O (Nitro) | 6.7 (2) | nih.goviucr.org |
| N-(4-Hydroxyphenyl)-4-nitrobenzamide | C—C—N—O (Nitro) | 0.6 (2) | nih.gov |
Table 2: Examples of Hydrogen Bonding Interactions in this compound Derivatives
| Compound | Hydrogen Bond Type | Description | Reference |
| N-(Diethylcarbamothioyl)-4-nitrobenzamide | N—H⋯O | Infinite polymeric chain | iucr.org |
| N-(4-Bromophenyl)-4-nitrobenzamide | N—H⋯O, C—H⋯O | Three-dimensional network | iucr.org |
| N-(4-Hydroxyphenyl)-4-nitrobenzamide | N—H⋯O, O—H⋯O | Links molecules into sheets | nih.gov |
| N-(4-Chlorophenyl)-4-nitrobenzamide | N—H⋯O (nitro) | Links molecules into zigzag chains | nih.goviucr.org |
Table 3: Examples of Halogen Bonding Interactions in this compound Co-crystals
| System | Halogen Bond Type | Description | Reference |
| This compound · 4-iodobenzamide | I⋯O (nitro) | Orthogonal interaction | scispace.comcapes.gov.brrsc.orgrsc.org |
| This compound · Diacid · 1,4-Diiodobenzene | I⋯O₂N | Supramolecular synthon | researchgate.netresearchgate.netrsc.org |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of organic molecules like this compound. The chemical shifts observed in a ¹³C NMR spectrum provide valuable information about the electronic environment of each carbon atom within the molecule. These shifts are influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.
Studies on this compound and its derivatives have utilized ¹³C NMR to confirm their structures by observing the expected signals for the aromatic ring carbons, the carbonyl carbon of the amide group, and any carbons present in substituents. For instance, the ¹³C NMR spectrum of N-(3-chlorophenethyl)-4-nitrobenzamide in DMSO-d₆ shows characteristic signals, including a peak at 165.05 ppm assigned to the carbonyl carbon (C=O) mdpi.com. Aromatic carbons appear in the range of approximately 120-150 ppm, with their specific shifts influenced by the electron-withdrawing nitro group and the amide substituent mdpi.com. The carbons in the phenethyl group of this derivative are observed at 41.09 ppm (CH₂-CH₂-NH) and 34.81 ppm (Ph-CH₂-CH₂), consistent with their aliphatic nature mdpi.com.
Another derivative, N-(2,2-diphenylethyl)-4-nitrobenzamide, analyzed in DMSO-d₆, shows its carbonyl carbon at 165.17 ppm mdpi.com. The aromatic carbons are found between approximately 123.97 ppm and 149.40 ppm, reflecting the influence of the substituents on the electron density of the phenyl rings mdpi.com. Aliphatic carbons in this derivative are observed at 50.23 ppm (CH₂) and 44.44 ppm (CH) mdpi.com.
Analysis of N-(tert-butyl)-4-nitrobenzamide in CDCl₃ shows a carbonyl carbon signal at 164.8 ppm rsc.org. The aromatic carbons are observed at 149.3, 141.5, 127.9, and 123.7 ppm rsc.org. The tert-butyl group carbons appear at 52.2 ppm and 28.7 ppm rsc.org.
These observed chemical shifts are consistent with the expected electronic environment of the carbon atoms in this compound and its derivatives, providing strong evidence for their proposed structures.
| Compound | Solvent | Carbonyl ¹³C Chemical Shift (ppm) | Aromatic ¹³C Chemical Shifts (ppm) | Other ¹³C Chemical Shifts (ppm) |
|---|---|---|---|---|
| N-(3-chlorophenethyl)-4-nitrobenzamide | DMSO-d₆ | 165.05 | 149.43, 142.44, 140.59, 133.39, 130.59, 129.06, 129.03, 127.96, 126.62, 124.00 | 41.09 (CH₂-CH₂-NH), 34.81 (Ph-CH₂-CH₂) |
| N-(2,2-diphenylethyl)-4-nitrobenzamide | DMSO-d₆ | 165.17 | 149.40, 143.19, 140.60, 129.03, 128.91, 128.39, 126.87, 123.97 | 50.23 (CH₂), 44.44 (CH) |
| N-(tert-butyl)-4-nitrobenzamide | CDCl₃ | 164.8 | 149.3, 141.5, 127.9, 123.7 | 52.2, 28.7 |
Vibrational Spectroscopy (FTIR, FT-Raman)
Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are valuable techniques for identifying the functional groups present in a molecule and studying its molecular vibrations. By analyzing the characteristic absorption or scattering bands in the infrared and Raman spectra, information about the bond stretching, bending, and other vibrational modes can be obtained.
For this compound and its derivatives, vibrational spectroscopy is used to confirm the presence of key functional groups such as the nitro group (NO₂) and the amide group (-CONH₂). The nitro group typically exhibits characteristic asymmetric and symmetric stretching vibrations. The amide group shows characteristic bands corresponding to the C=O stretching (Amide I band), N-H stretching, and C-N stretching vibrations.
Studies involving this compound derivatives report characteristic IR bands. For example, derivatives synthesized from this compound show FT-IR bands around 1654-1664 cm⁻¹ attributed to the C=O stretching vibration of the amide group ijpbs.com. Aromatic C-H stretching vibrations are observed around 2942-3186 cm⁻¹ ijpbs.com. The C-N stretching vibration is typically found in the region of 1064-1235 cm⁻¹ ijpbs.com. The nitro group's asymmetric stretching is expected between 1530–1350 cm⁻¹ .
Comparative spectroscopic analysis, often aided by computational methods like Density Functional Theory (DFT), provides a deeper understanding of the vibrational modes and their assignments. DFT calculations can predict vibrational frequencies and intensities, which can then be compared to experimental spectra to confirm peak assignments and study the effect of substituents on the molecular vibrations tandfonline.comtandfonline.com.
Characteristic Vibrational Mode Assignments
Specific vibrational modes can be assigned to functional groups within this compound based on characteristic frequency ranges. The amide group's C=O stretching (Amide I) is a prominent band, typically appearing in the range of 1630-1680 cm⁻¹ . N-H stretching vibrations for the primary amide group (-NH₂) are expected in the region of 3100-3500 cm⁻¹, often appearing as multiple bands due to symmetric and asymmetric stretching. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹ researchgate.net.
The nitro group (-NO₂) is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretching typically occurs in the range of 1530-1350 cm⁻¹ , while the symmetric stretching is observed at lower wavenumbers, often around 1350-1300 cm⁻¹. Other vibrations such as C-N stretching in the amide group and various ring vibrations of the aromatic core also appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).
For a derivative like N-(tert-butyl)-4-nitrobenzamide, characteristic FT-IR bands were reported at 3305 cm⁻¹ (N-H stretching), 1650 cm⁻¹ (C=O stretching), 1600 cm⁻¹ and 1522 cm⁻¹ (aromatic ring and NO₂ vibrations), and 1342 cm⁻¹ (NO₂ symmetric stretching) rsc.org.
| Functional Group/Vibration | Approximate FTIR/FT-Raman Range (cm⁻¹) | Notes |
|---|---|---|
| N-H stretching (Amide) | 3100-3500 | Often multiple bands |
| Aromatic C-H stretching | >3000 | |
| C=O stretching (Amide I) | 1630-1680 | Strong band |
| NO₂ asymmetric stretching | 1530-1350 | Strong band |
| NO₂ symmetric stretching | 1300-1350 | |
| C-N stretching (Amide) | 1064-1235 | Varies with structure |
Comparative Spectroscopic Analysis
Comparative spectroscopic analysis involves comparing the vibrational spectra of this compound with those of its derivatives or related compounds. This approach helps in understanding how structural modifications, such as the introduction of different substituents, affect the vibrational modes and thus the spectroscopic features.
Studies comparing experimental FTIR and FT-Raman spectra with theoretically calculated spectra using DFT methods are common for benzamide (B126) derivatives tandfonline.comtandfonline.comresearchgate.net. These comparisons allow for precise assignment of observed bands to specific vibrational modes and provide insights into the electronic and structural effects of substituents. For example, a comparative study on N-(4-Bromophenyl)-4-nitrobenzamide analyzed the shifts in vibrational frequencies upon substitution and compared them with calculated values to validate the assignments tandfonline.comtandfonline.com.
Differences in peak positions and intensities between the spectra of different derivatives can be correlated with variations in electron density, bond strengths, and molecular conformation induced by the substituents. This comparative analysis is crucial for confirming the successful synthesis of derivatives and understanding their molecular properties at a detailed level.
Mass Spectrometry (MS) and Fragmentation Studies
Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pathways. For this compound and its derivatives, MS is employed to confirm the molecular weight and to gain insights into their structural integrity through the analysis of fragment ions.
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for these types of compounds. The molecular ion peak, typically observed as [M+H]⁺ or [M-H]⁻ depending on the ionization mode, confirms the molecular weight of the intact molecule mdpi.commdpi.com.
Fragmentation studies in MS involve inducing the molecule to break into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For benzamide derivatives, common fragmentation pathways involve the cleavage of the amide bond.
Studies on N-(3-chlorophenethyl)-4-nitrobenzamide show fragmentation pathways involving the cleavage of the amide bond mdpi.com. One pathway yields the (4-nitrobenzylidyne)oxonium cation with m/z 150, while another pathway results in the formation of the 4-nitrobenzamidic cation with m/z 167 mdpi.com. The loss of neutral molecules like CO or parts of the substituent can also lead to characteristic fragment ions mdpi.com.
For N-(2,2-diphenylethyl)-4-nitrobenzamide, fragmentation studies reveal ions at m/z 150, corresponding to the (4-nitrobenzylidyne)oxonium cation, and ions at m/z 167 and 181, resulting from N-C bond cleavage mdpi.com. The ion at m/z 181, corresponding to a 2,2-diphenylethan-1-ylium cation, exhibits high intensity due to its aromatic character mdpi.com.
Analysis of these fragmentation patterns provides crucial information for confirming the structure of the compound and its derivatives.
| Compound | Ionization Mode | Molecular Ion (m/z) | Characteristic Fragment Ions (m/z) | Fragmentation Pathway Notes |
|---|---|---|---|---|
| N-(3-chlorophenethyl)-4-nitrobenzamide | ESI | [M+H]⁺ = 305.0683 mdpi.com | 150, 167, 139 | Amide bond cleavage, loss of NO• radical, loss of HCl |
| N-(2,2-diphenylethyl)-4-nitrobenzamide | ESI | [M+H]⁺ = 347 | 150, 167, 181, 269 | Amide bond cleavage, N-C bond cleavage, loss of benzyl (B1604629) group |
| This compound derivative (Example 1) | MS | M⁺ = 285 ijpbs.com | - | Specific fragments not detailed |
| This compound derivative (Example 2) | MS | M⁺ = 345 ijpbs.com | - | Specific fragments not detailed |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that occur when it absorbs light in the UV and visible regions of the electromagnetic spectrum. These transitions typically involve the excitation of electrons from lower energy molecular orbitals to higher energy ones, such as π to π* or n to π* transitions. The UV-Vis spectrum of a compound provides information about the presence of chromophores (groups that absorb UV-Vis light) and the extent of conjugation within the molecule.
For this compound, the presence of the nitro group and the aromatic ring gives rise to characteristic UV-Vis absorption bands. The nitro group is a known chromophore, and the conjugated system of the benzene ring and the amide group also contributes to the absorption spectrum.
Studies on this compound derivatives report UV-Vis absorption maxima (λmax) at specific wavelengths. For example, N-(3-chlorophenethyl)-4-nitrobenzamide in methanol (B129727) shows absorption maxima at 239 nm (ε = 14,100) and 290 nm (ε = 11,700) mdpi.com. N-(2,2-diphenylethyl)-4-nitrobenzamide in methanol exhibits λmax at 239 nm (ε = 4970) and 289 nm (ε = 2800) mdpi.com. These absorption bands are associated with π to π* electronic transitions within the aromatic rings and involving the nitro and amide groups.
The position and intensity of the UV-Vis absorption bands can be influenced by the nature and position of substituents on the benzamide core. Electron-withdrawing or electron-donating groups can alter the electronic distribution and the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (solvatochromism) and changes in molar absorptivity (ε).
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to calculate the electronic transitions and predict the UV-Vis spectrum of a molecule asianresassoc.orgresearchgate.net. Comparing the experimental UV-Vis spectrum with calculated transitions helps in assigning the observed bands to specific electronic excitations within the molecule.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assigned Electronic Transitions (Based on similar compounds/general knowledge) |
|---|---|---|---|---|
| N-(3-chlorophenethyl)-4-nitrobenzamide | Methanol | 239, 290 | 14,100, 11,700 | π→π* (aromatic rings, conjugated system) |
| N-(2,2-diphenylethyl)-4-nitrobenzamide | Methanol | 239, 289 | 4970, 2800 | π→π* (aromatic rings, conjugated system) |
| This compound derivative (Example 1) | - | 435 ijpbs.com | - | Likely involves extended conjugation or charge transfer |
| This compound derivative (Example 2) | - | 410 ijpbs.com | - | Likely involves extended conjugation or charge transfer |
| This compound derivative (Example 3) | - | 450 ijpbs.com | - | Likely involves extended conjugation or charge transfer |
Computational Chemistry and Molecular Modeling Studies of 4 Nitrobenzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory has proven to be a powerful tool for investigating the fundamental properties of 4-Nitrobenzamide. These calculations provide a quantum mechanical description of the molecule's electron density, from which a wealth of information can be derived.
Geometry Optimization and Energetic Stability
The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to determine the most stable, lowest-energy conformation. DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to predict key structural parameters. These theoretical values are then often compared with experimental data from X-ray crystallography to validate the computational method.
Table 1: Selected Experimental Bond Lengths and Angles for this compound (from CCDC)
| Parameter | Value (Å/°) |
| C-C (aromatic) | ~1.39 Å |
| C-C(O) | ~1.50 Å |
| C=O | ~1.24 Å |
| C-N (amide) | ~1.33 Å |
| C-N (nitro) | ~1.48 Å |
| N-O | ~1.22 Å |
| C-C-C (aromatic) | ~120° |
| O=C-N | ~123° |
| C-C-N (nitro) | ~119° |
| O-N-O | ~124° |
Note: These are approximate values derived from crystallographic data and serve as a benchmark for computational results.
The energetic stability of the molecule is determined by its total energy calculated at the optimized geometry. This value is crucial for comparing the relative stability of different conformers or isomers.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.
For para-substituted nitrobenzene (B124822) derivatives, DFT calculations have shown that the presence of electron-withdrawing or donating groups can significantly influence the energies of the frontier orbitals. In this compound, both the nitro and amide groups are conjugated with the benzene (B151609) ring. The HOMO is typically localized over the benzene ring and the amide group, which acts as a π-electron donor, while the LUMO is predominantly centered on the electron-withdrawing nitro group and the aromatic ring. This distribution facilitates intramolecular charge transfer from the amide to the nitro group upon electronic excitation.
While a precise HOMO-LUMO gap value specifically for this compound from a dedicated study is not available, studies on analogous compounds provide a reasonable estimate. For instance, DFT calculations on p-nitroaniline, which has a similar electronic profile, show a HOMO-LUMO gap of approximately 4.6019 eV. ekb.eg It is expected that this compound would possess a comparable energy gap, indicating its relative stability yet potential for charge transfer interactions.
Table 2: Conceptual DFT Reactivity Descriptors (Illustrative for a Nitroaromatic System)
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released on adding an electron |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule and is an invaluable tool for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MESP surface would exhibit distinct regions of positive and negative potential. The region around the oxygen atoms of the nitro group is expected to be highly negative (typically colored red or yellow), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amide group (N-H) would display a positive electrostatic potential (typically colored blue), highlighting their propensity for electrophilic character and their ability to act as hydrogen bond donors. The aromatic ring would show a gradient of potential, influenced by the electron-withdrawing nature of the nitro group and the resonance effects of the amide group. Understanding these electrostatic features is crucial for predicting how this compound might interact with biological macromolecules.
Prediction of Spectroscopic Parameters
DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the assignment of the observed spectral bands to specific vibrational modes of the molecule.
A study on the closely related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, provides insight into the expected vibrational frequencies for the this compound core. esisresearch.org Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the NO₂ group, the C=O stretching of the amide, the N-H stretching and bending of the amide, and various vibrations of the benzene ring. The calculated frequencies are often scaled by a factor to account for anharmonicity and to improve agreement with experimental spectra.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a this compound Analog
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch | ~3400-3500 |
| C-H (aromatic) stretch | ~3000-3100 |
| C=O stretch | ~1650-1700 |
| NO₂ asymmetric stretch | ~1500-1550 |
| NO₂ symmetric stretch | ~1340-1360 |
| C-N (amide) stretch | ~1200-1300 |
Note: These are approximate ranges based on DFT calculations of similar molecules.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. These simulations are instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound with a biological target.
While specific molecular docking studies for the parent this compound are not extensively reported, research on its derivatives has suggested potential biological targets. For instance, sulfonamide derivatives of this compound have been investigated as inhibitors of carbonic anhydrase and α-amylase, suggesting these enzymes as potential targets. nih.gov Additionally, other benzamide (B126) derivatives have been docked against DNA gyrase, indicating another possible avenue of interaction. acgpubs.org
Binding Affinity Prediction and Interaction Mode Analysis
The primary outputs of a molecular docking simulation are the binding affinity, typically expressed in kcal/mol, and the predicted binding pose of the ligand within the receptor's active site. A more negative binding affinity indicates a more favorable and stable interaction.
In a hypothetical docking of this compound into the active site of a target protein like carbonic anhydrase, the interaction mode would be analyzed. It is plausible that the amide group could form hydrogen bonds with amino acid residues in the active site, acting as both a hydrogen bond donor (via N-H) and acceptor (via C=O). The nitro group, with its high electron density, could also participate in electrostatic interactions. The benzene ring could engage in hydrophobic or π-π stacking interactions with aromatic residues of the protein.
Table 4: Illustrative Molecular Docking Results for a Benzamide Derivative with a Protein Target
| Protein Target | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Carbonic Anhydrase IX | Benzene-sulfonamide derivative | -7.5 | His94, His96, Thr200 | H-bond, Hydrophobic |
| DNA Gyrase | 4-chloro-3-nitrobenzene sulfonamide derivative | -8.2 | Arg76, Asn46, Asp73 | H-bond, Electrostatic |
Note: This table presents example data from studies on derivatives to illustrate the type of information obtained from molecular docking.
The analysis of these interactions provides a rational basis for the molecule's potential biological activity and can guide the design of more potent and selective analogs.
Molecular Dynamics (MD) Simulations for System Stability
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD provides detailed insights into the dynamic behavior of molecular systems, helping to understand their stability and conformational changes. In the context of this compound and its derivatives, MD simulations serve as a crucial tool for evaluating how these molecules behave in a biological environment, particularly their stability when interacting with protein targets.
A key indicator of system stability in MD simulations is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of a superimposed molecule at a specific time point and a reference structure (usually the initial conformation). A stable system is typically characterized by a low and constant RMSD value over the simulation period, indicating that the molecule has reached equilibrium and is not undergoing significant conformational changes. nih.govresearchgate.net
In drug discovery and molecular biology, assessing the stability of a ligand-protein complex is fundamental to predicting the efficacy and binding affinity of a potential drug molecule. nih.govnih.gov MD simulations are employed to model the dynamic interactions between a ligand, such as a this compound derivative, and its target protein, providing insights into the persistence of the binding mode. nih.gov
For instance, in simulations of the most active compound from the studied series, the analysis of the RMSD for the ligand-protein complex showed that the system reached a constant phase after an initial fluctuation, suggesting the formation of a stable complex. nih.govresearchgate.net This stability is crucial for the ligand to exert its inhibitory effect on the target enzyme. The interactions maintaining this stability often include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues in the protein's active site. researchgate.net
Below is an illustrative data table representing typical RMSD values from an MD simulation to assess complex stability.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 0.8 |
| 20 | 1.5 | 1.0 |
| 30 | 1.6 | 1.1 |
| 40 | 1.5 | 1.0 |
| 50 | 1.6 | 1.2 |
This table is a generalized representation of data from molecular dynamics simulations and is for illustrative purposes.
Prediction of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. ias.ac.in These materials are vital for various technological applications, including optical switching, frequency conversion, and optical data storage. nih.gov Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, are of great interest for their NLO properties. The nitro group (-NO2) is a strong electron-withdrawing group, which suggests that compounds like this compound could possess significant NLO characteristics. nih.gov
Computational chemistry provides essential tools for predicting the NLO properties of molecules. repositorioinstitucional.mx Methods based on density functional theory (DFT) are widely used to calculate the parameters that govern a molecule's NLO response. researchgate.net
The NLO response of a molecule is fundamentally related to how its charge distribution is distorted by an external electric field. This distortion is described by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). joaquinbarroso.com
Polarizability (α): This is a measure of the linear response of the molecular dipole moment to an electric field. It describes how easily the electron cloud of a molecule can be distorted. joaquinbarroso.com
First Hyperpolarizability (β): This term describes the first non-linear (or second-order) response. A non-zero β value is a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon where light of a certain frequency is converted to light with double that frequency. repositorioinstitucional.mx
Second Hyperpolarizability (γ): This describes the third-order NLO response.
These properties are tensors, meaning their values can depend on the direction of the applied electric field relative to the molecule's orientation. gaussian.com Computational methods, such as DFT and Hartree-Fock, can calculate the individual components of these tensors. repositorioinstitucional.mx The average or isotropic polarizability (⟨α⟩) and the total first hyperpolarizability (β_total) are then derived from these tensor components. researchgate.net
For example, calculations on molecules with similar structural motifs, like 4-Nitrobenzoic acid, have been performed to understand their NLO potential. ias.ac.inresearchgate.net The presence of the nitro group in conjunction with the phenyl ring's π-system is a key factor contributing to the NLO response. ias.ac.in Theoretical calculations allow researchers to predict these properties before undertaking complex and costly experimental synthesis and characterization. repositorioinstitucional.mx
The following table illustrates the kind of data generated from quantum chemical calculations of polarizability and hyperpolarizability.
| Property | Component | Calculated Value (a.u.) |
| Polarizability (α) | α_xx | Value |
| α_xy | Value | |
| α_yy | Value | |
| α_xz | Value | |
| α_yz | Value | |
| α_zz | Value | |
| ⟨α⟩ (Isotropic) | Value | |
| First Hyperpolarizability (β) | β_xxx | Value |
| β_xxy | Value | |
| β_xyy | Value | |
| β_yyy | Value | |
| β_xxz | Value | |
| β_xyz | Value | |
| β_total | Value |
This table represents a typical output format for polarizability and hyperpolarizability calculations. "a.u." stands for atomic units. The specific values are placeholders.
Pharmacological and Biological Activity Research of 4 Nitrobenzamide Derivatives
Antimicrobial Efficacy Investigations
The antimicrobial potential of 4-nitrobenzamide derivatives has been a significant area of study, with research indicating activity against various pathological microorganisms, including bacteria, fungi, and mycobacteria.
Derivatives of this compound have been shown to possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. A study involving new Schiff base derivatives of this compound, identified compounds 3a and 3a1 as the most potent antibacterial agents among the synthesized series when tested using the disc diffusion method. sigmaaldrich.comresearchgate.net Another investigation into N-benzamide derivatives found that certain compounds exhibited significant activity. For instance, one compound showed excellent activity against Bacillus subtilis (B. subtilis) and Escherichia coli (E. coli) with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. researchgate.net Further research highlighted two other derivatives that were effective against E. coli and B. subtilis, displaying MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively. researchgate.net The synthesis of N-(2-aminoethyl)-4-nitro-benzamide and N-isopropyl-4-nitro-benzamide has also been reported for the evaluation of their antimicrobial properties. nih.gov
Table 1: Antibacterial Activity of Selected Benzamide (B126) Derivatives
| Compound | Test Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Compound 5a | B. subtilis | MIC | 6.25 µg/mL | researchgate.net |
| E. coli | MIC | 3.12 µg/mL | researchgate.net | |
| Compound 6b | E. coli | MIC | 3.12 µg/mL | researchgate.net |
| Compound 6c | B. subtilis | MIC | 6.25 µg/mL | researchgate.net |
The antifungal potential of this compound derivatives has also been explored. The same Schiff base compounds (3a-d and 3a1-d1) that were tested for antibacterial activity were also assessed for their efficacy against fungi. sigmaaldrich.com While specific results for the this compound derivatives were part of a broader screening, related research on benzamide structures provides context. For example, novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety showed excellent activity against Botrytis cinerea (B. cinerea). nih.gov Specifically, compound 4q from this series demonstrated a 98.5% inhibition rate against B. cinerea, which was superior to the commercial fungicide pyrimethanil. nih.gov Other studies on benzamide derivatives containing a triazole moiety have also reported good to excellent activity against various phytopathogenic fungi. nih.gov
Table 2: Antifungal Activity of Selected Benzamide Derivatives
| Compound Class / Specific Compound | Test Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| N-Phenylbenzamide Derivative (4q) | B. cinerea | Inhibition Rate | 98.5% | nih.gov |
| N-Phenylbenzamide Derivative (4o) | B. cinerea | Inhibition Rate | 96.7% | nih.gov |
| N-Phenylbenzamide Derivative (4f) | B. cinerea | Inhibition Rate | 91.7% | nih.gov |
| N-[2-hydroxy...]-benzamide Derivative (6k) | Various Fungi | EC50 | 0.98 - 6.71 µg/mL | nih.gov |
One of the most promising areas of research for nitrobenzamide derivatives is their potent activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. Several nitro-aromatic compounds, including dinitrobenzamides, are known to be effective against MTB. google.com A study focused on novel nitrobenzamide derivatives identified several compounds with exceptional in vitro antitubercular activity. frontiersin.org Four specific N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides (A6, A11, C1, and C4) exhibited minimum inhibitory concentration (MIC) values of less than 0.016 µg/mL against both the drug-sensitive H37Rv strain and two drug-resistant clinical isolates of MTB. frontiersin.org This level of potency is comparable to advanced clinical candidates. frontiersin.org The mechanism of action for many of these compounds is believed to be the inhibition of the essential mycobacterial enzyme Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). frontiersin.org Research on N-alkyl nitrobenzamides further supports this, with 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives showing the highest activity.
Table 3: Antimycobacterial Activity of Selected 3,5-Dinitrobenzamide Derivatives
| Compound | MTB Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| A6 | H37Rv & Drug-Resistant Isolates | < 0.016 | frontiersin.org |
| A11 | H37Rv & Drug-Resistant Isolates | < 0.016 | frontiersin.org |
| C1 | H37Rv & Drug-Resistant Isolates | < 0.016 | frontiersin.org |
| C4 | H37Rv & Drug-Resistant Isolates | < 0.016 | frontiersin.org |
Anti-inflammatory Properties
Benzamide derivatives have been investigated for their potential to mitigate inflammatory responses. Studies suggest that some compounds in this class can exert anti-inflammatory effects through various mechanisms. Research has shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a key cytokine in the inflammatory process, potentially through the inhibition of the transcription factor NF-kappaB.
A study on a series of newly synthesized this compound derivatives, specifically N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-nitrobenzamide derivatives, reported good anti-inflammatory activity. Another series of N-(5-(4-chlorophenyl)-2-hydroxy-3-(morpholino/piperidino)methyl)phenyl)-4-nitrobenzamide derivatives were also synthesized and evaluated for their anti-inflammatory action in the carrageenan rat paw edema test.
Anticancer and Cytotoxicity Research
The quest for novel and effective anticancer agents has led to the investigation of a wide array of synthetic compounds. Among these, this compound derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, prompting further research into their mechanisms of action.
Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction
Recent studies have begun to unravel the intricate cellular and molecular mechanisms through which this compound derivatives exert their anticancer effects. A key mechanism appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
Research on novel flavonoid-based amide derivatives, including a compound featuring a this compound moiety (N-(3-(7-(4-Fluorophenyl)-3-hydroxy-4-oxo-4H-chromen-2-yl)phenyl) -4-nitrobenzamide), has provided insights into these mechanisms. One of the synthesized compounds in this series demonstrated the ability to induce cell cycle arrest at the G0/G1 phase in MDA-MB-231 triple-negative breast cancer cells. This arrest prevents the cells from progressing through the cell cycle and dividing. Furthermore, the compound was shown to induce apoptosis, a clean and controlled form of cell death that avoids the inflammatory response associated with necrosis.
The molecular machinery behind this apoptosis induction was further investigated. Western blot analysis revealed that the compound could modulate key signaling pathways involved in cell survival and death. Specifically, it was found to down-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT). The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth; its inhibition is a key strategy in cancer therapy.
Moreover, the compound influenced the levels of proteins belonging to the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. It led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors, ultimately triggering the caspase cascade. The study also confirmed the upregulation of caspase-3, an executioner caspase that plays a vital role in the final stages of apoptosis. The potential binding mode of a similar active compound to PI3Kα was also explored through molecular docking, suggesting a possible direct interaction with this key enzyme.
Another study on derivatives of 4-nitrobenzaldehyde (B150856), a closely related compound, also confirmed that apoptosis is a primary mechanism of cell death in PC3 prostate cancer cells. This was demonstrated through apoptosis assays using flow cytometry.
The following table summarizes the inhibitory concentrations of a flavonoid-based amide derivative against various cancer cell lines, highlighting its potent anticancer activity.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.76 ± 0.91 |
| A549 | Non-Small Cell Lung Cancer | 2.44 ± 0.55 |
| HepG2 | Hepatocellular Carcinoma | 1.86 ± 0.35 |
Neuroprotective Effects and Neurological Disorder Relevance
Intriguingly, the pharmacological profile of this compound derivatives extends beyond anticancer activity into the realm of neuroscience. Specific derivatives have been synthesized and evaluated for their potential in treating neurological disorders, particularly epilepsy.
A study focused on a series of 4-nitro-N-phenylbenzamides revealed significant anticonvulsant properties. These compounds were tested in mice using the maximal electroshock-induced seizure (MES) test, a standard preclinical model for evaluating potential antiepileptic drugs.
Several of the synthesized 4-nitro-N-phenylbenzamides demonstrated efficacy in the MES test. Notably, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were particularly potent. The latter compound was also found to be active against seizures induced by subcutaneous pentylenetetrazole (scPtz), another important preclinical model that can indicate a broader spectrum of anticonvulsant activity.
Further evaluation of N-(2-chloro-6-methylphenyl)-4-nitrobenzamide in rats dosed orally showed it to be three times more active in the MES test than phenytoin, a widely used antiepileptic drug. This suggests a significant potential for this class of compounds in the development of new treatments for epilepsy.
The following table presents the anticonvulsant activity and neurotoxicity data for selected 4-nitro-N-phenylbenzamide derivatives in mice.
| Compound | ED50 (MES test) (µmol/kg) | TD50 (Neurotoxicity) (µmol/kg) | Protective Index (PI = TD50/ED50) |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1068 | 11.8 |
Other Reported Biological Activities of Benzamide Analogs
The benzamide scaffold is a versatile pharmacophore found in a wide range of biologically active molecules. Beyond their anticancer and neuroprotective effects, benzamide analogs have been reported to possess a diverse spectrum of pharmacological activities.
A comprehensive review of the literature reveals that benzamide derivatives have been investigated for and have shown potential in the following areas:
Antimicrobial Activity : Various benzamide derivatives have been synthesized and tested against a range of bacteria and fungi, demonstrating their potential as novel anti-infective agents.
Analgesic and Anti-inflammatory Activity : The structural features of benzamides have been incorporated into molecules designed to alleviate pain and inflammation.
Cardiovascular Effects : Certain benzamide analogs have been explored for their potential to treat cardiovascular conditions.
Antidiabetic Activity : A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and showed inhibitory potential against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This suggests a potential application in the management of diabetes.
Enzyme Inhibition : Benzamide derivatives have been identified as inhibitors of various enzymes, which is often the basis for their therapeutic effects. For example, some have been shown to inhibit carbonic anhydrases and acetylcholinesterase.
This broad range of biological activities underscores the importance of the benzamide scaffold in medicinal chemistry and provides a strong rationale for the continued exploration of its derivatives, including those of this compound, for the development of new therapeutic agents.
Mechanisms of Action and Biological Interactions of 4 Nitrobenzamide
Molecular Level Interactions with Biological Targets
The biological effects of 4-nitrobenzamide and its derivatives arise from their ability to interact with various biomolecules, including enzymes and proteins, and to influence cellular signaling pathways.
Enzyme and Protein Inhibition
This compound derivatives have demonstrated the capacity to inhibit the activity of certain enzymes and interact with proteins. The electron-withdrawing nature of the nitro group on the aromatic ring can alter molecular polarity and facilitate interactions with nucleophilic sites in proteins, potentially leading to inhibitory effects mdpi.com.
One notable area of investigation involves the interaction of nitrobenzamide derivatives with phosphodiesterase enzymes, which are key players in cellular signaling pathways . Specifically, N-Methyl-4-nitrobenzamide has been studied for its interactions with phosphodiesterase 10A (PDE10A), an enzyme linked to neurological disorders .
Furthermore, research indicates that certain nitrobenzamide compounds can inhibit specific bacterial enzymes, suggesting their potential as antimicrobial agents . For instance, N-(4-Hydroxyphenyl)-4-nitrobenzamide's hydroxyl group is thought to facilitate hydrogen bonding with microbial enzymes .
Some nitrobenzamide derivatives have also been explored for their potential to inhibit kinases, enzymes crucial for signal transduction pathways involved in processes like cell growth, differentiation, and survival ontosight.aiontosight.ai. Modulating kinase activity makes these compounds candidates for therapeutic development, particularly in diseases characterized by dysregulated kinase signaling, such as certain cancers ontosight.ai.
Poly(ADP-ribose) polymerase (PARP) is another enzyme family that has been investigated in the context of nitrobenzamide interactions. While some early reports suggested certain nitrobenzamide derivatives, like 4-iodo-3-nitrobenzamide (B1684207) (Iniparib), acted as irreversible PARP inhibitors through covalent modification, later studies disproved their direct inhibitory effect on PARP enzymatic or cellular activity cancernetwork.comaacrjournals.orgwikipedia.org. Instead, Iniparib was shown to nonselectively modify cysteine-containing proteins aacrjournals.org. Another study identified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a protein that covalently binds to the reduction product of 4-iodo-3-nitrobenzamide, leading to the inactivation of GAPDH and cellular glycolysis nih.gov.
Compounds structurally related to this compound, such as a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have shown inhibitory potential against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism nih.gov. Molecular docking studies suggested that these compounds interact with the active sites of these enzymes through hydrogen bonding, electrostatic, and hydrophobic interactions nih.gov.
Nitrobenzamides have also been identified as covalent inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis researchgate.net. The nitro group is considered essential for the formation of the covalent bond with the enzyme researchgate.net.
Alteration of Cellular Signaling Pathways
Beyond direct enzyme inhibition, this compound derivatives can influence cellular signaling pathways through various mechanisms. The interaction with phosphodiesterase enzymes, as mentioned earlier, directly impacts signaling cascades regulated by cyclic nucleotides . Modulation of kinase activity by certain nitrobenzamide derivatives also represents a mechanism for altering signal transduction pathways ontosight.aiontosight.ai.
Some research suggests that nitrobenzamide derivatives may interfere with DNA synthesis or induce apoptosis by activating specific signaling pathways, contributing to their potential antitumor activity evitachem.com. The ability of the nitro group to undergo metabolic reduction, leading to reactive intermediates, is a key factor in the pharmacological activity of these compounds and their influence on cellular processes mdpi.com.
Compounds belonging to the benzamide (B126) class, including those with a nitrobenzamide moiety, have been associated with modulating the Hedgehog (Hh) signaling pathway, which is critical for embryonic development and implicated in cancer growth nih.gov. Specific benzamide derivatives have shown promising inhibition of the Hh signaling pathway, driven by the inhibition of the Smoothened (Smo) receptor nih.gov.
Role of the Nitro Group in Bioactivity
The nitro group (-NO₂) is a critical functional group in this compound, significantly influencing its bioactivity and chemical behavior.
Reduction to Reactive Intermediates
A key aspect of the nitro group's role in bioactivity is its susceptibility to metabolic reduction within biological systems mdpi.comsmolecule.comevitachem.com. This reduction can lead to the formation of various reactive intermediates, including nitroso, hydroxylamino, and amino derivatives evitachem.comunimi.it. These intermediates are often more reactive than the parent nitro compound and can interact with cellular macromolecules such as proteins and nucleic acids evitachem.com.
Enzymes, particularly nitroreductases, play a significant role in catalyzing the reduction of the nitro group google.comnih.gov. For instance, human NAD(P)H quinone oxidoreductase 2 (NQO2) can catalyze the four-electron nitroreduction of certain nitrobenzamide derivatives google.com. In parasitic organisms like Trypanosoma brucei and Trypanosoma cruzi, type I nitroreductase is responsible for the enzyme-mediated activation of nitrobenzamide prodrugs nih.gov.
The formation of these reactive intermediates is crucial for the pharmacological activity of many nitro-containing compounds, including nitrobenzamide derivatives, particularly in the context of antimicrobial and anticancer therapies mdpi.comgoogle.comnih.gov. For example, the reduction of 4-iodo-3-nitrobenzamide to its nitroso derivative was linked to its ability to inactivate GAPDH nih.gov. The bioactivation of certain aziridinyl nitrobenzamide prodrugs through nitro reduction results in a significant increase in their cytotoxicity google.com.
Influence on Bioactivity and Electrophilicity
The nitro group is a strong electron-withdrawing group, which significantly influences the electron distribution within the this compound molecule. This electron-withdrawing effect, particularly at the para position of the benzene (B151609) ring, enhances the electrophilicity of the compound smolecule.comvulcanchem.com. This increased electrophilicity is critical for interactions with nucleophilic centers in biological targets, such as proteins and DNA mdpi.com.
The nitro group can act as both a pharmacophore (contributing to desired biological activity) and a toxicophore (contributing to toxicity), adding complexity to the design of nitro-containing drugs mdpi.com. While its presence does not always directly correlate with activity, it significantly influences the compound's interactions and subsequent biological effects mdpi.com.
The position and presence of the nitro group on aromatic rings can also influence the mutagenic profile of compounds, although not every nitro-containing drug is mutagenic mdpi.com.
The electron-withdrawing effect of the nitro group also impacts the stability and reactivity of other parts of the molecule, such as the amide bond vulcanchem.com. This can affect how the compound is metabolized and interacts with biological systems.
Pharmacokinetic and Pharmacodynamic Considerations (excluding dosage/administration)
Pharmacokinetic and pharmacodynamic properties are crucial for understanding how a compound behaves in a biological system. While specific detailed data for this compound itself is limited in the provided context, information on related nitrobenzamide derivatives offers insights into potential considerations.
The nitro group can modulate the pharmacokinetics of a drug, influencing factors such as absorption, distribution, metabolism, and excretion mdpi.com. The presence of lipophilic groups, such as alkyl chains, can enhance membrane penetration, facilitating interaction with intracellular targets evitachem.comontosight.ai. This lipophilicity is conferred by hydrophobic portions of the molecule, allowing interaction with the lipid bilayer of cell membranes ontosight.ai. Understanding how lipophilic properties influence membrane penetration is crucial for designing compounds that can effectively target specific cells or tissues ontosight.ai.
Metabolism, particularly the reduction of the nitro group, is a significant pharmacodynamic consideration as it leads to the formation of active or reactive species responsible for the observed biological effects mdpi.comevitachem.comunimi.it. The rate and extent of this metabolic reduction can vary depending on the biological system and the presence of specific enzymes like nitroreductases google.comnih.gov.
Pharmacodynamic effects are the biological responses to the compound. For nitrobenzamide derivatives, these can include enzyme inhibition, alteration of cellular signaling, and cytotoxic effects, particularly in the context of antimicrobial and anticancer activities ontosight.aiontosight.ainih.govevitachem.comnih.gov. The duration and intensity of these effects are influenced by the compound's concentration at the target site, which is determined by its pharmacokinetic profile.
Studies on the pharmacokinetics of nitrobenzamide derivatives often involve analytical methods like High-Performance Liquid Chromatography (HPLC) to separate and quantify the compounds in biological samples sielc.com. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are also used to predict pharmacokinetic parameters and assess drug-like characteristics nih.govresearchgate.net.
While specific dosage and administration details are excluded, the pharmacokinetic and pharmacodynamic profiles collectively determine the relationship between the administered dose and the observed biological effect.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not explicitly found for the base compound in the snippets, but derivatives are listed. |
| N-(2,2-Diphenylethyl)-4-nitrobenzamide | Not explicitly found in the snippets. |
| N-Methyl-4-nitrobenzamide | Not explicitly found for this specific derivative in the snippets. |
| N-ethyl-4-nitrobenzamide | Not explicitly found for this specific derivative in the snippets. |
| N-ethyl-3-(methylamino)-4-nitrobenzamide | Not explicitly found for this specific derivative in the snippets. |
| N-(2,4-Dimethylphenyl)-4-nitrobenzamide | 5362-16-3 (CAS) |
| N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide | CHEMBL1541225 ontosight.ai |
| 4-Iodo-3-nitrobenzamide (Iniparib) | 9796068 wikipedia.org |
| N-(2,4-dinitrophenyl)-4-nitrobenzamide | CID 216712 uni.lu |
| N,N-Di-n-butyl-4-nitrobenzamide | 347942 fishersci.se |
| Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- | Not explicitly found for this specific derivative in the snippets. |
| N,N-Dimethyl-4-nitrobenzamide | 72313 ontosight.ai |
| 2-Fluoro-N-methyl-4-nitrobenzamide | 53440632 cenmed.com |
| N-(2-hydroxyphenyl)-4-nitrobenzamide | CHEMBL1420765 ontosight.ai |
| N-(2-methyl-3H-benzimidazol-5-yl)-4-nitrobenzamide | DTXSID201319834 ontosight.ai |
| 2,5-Difluoro-4-nitrobenzamide | Not explicitly found for this specific derivative in the snippets. |
| N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | Not explicitly found for this specific derivative in the snippets. |
| N-benzyl-N-ethyl-4-nitrobenzamide | 349396-05-0 (CAS) vulcanchem.com |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Not explicitly found for the general class, but specific derivatives are mentioned nih.gov. |
| N-(4-(Aminocarbonyl)phenyl)-4-nitrobenzamide | 93839-21-5 (CAS) sielc.com |
Interactive Data Tables
In Silico ADMET Profiling
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a computational approach used to predict the pharmacokinetic and toxicological properties of compounds. Studies involving this compound derivatives have included in silico ADMET analyses to assess their potential biological behavior. For example, in silico ADMET results for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives indicated negligible toxicity, good solubility, and absorption profiles, fulfilling parameters like Lipinski's rule of 5 and Veber's rule nih.govresearchgate.netnih.gov. These computational predictions suggest favorable pharmacokinetic characteristics for these specific derivatives.
Mutagenic Risks of Nitroarene Moieties
The presence of a nitroarene moiety, as found in this compound, is associated with potential mutagenic risks mdpi.comdergipark.org.tr. The toxicity and mutagenicity of nitro compounds are linked to the products formed during the reduction of the nitro groups oup.com. Hydroxylamino derivatives, formed during this process, can interact with biomolecules, including DNA, leading to toxic and mutagenic effects oup.com. These effects are primarily attributed to the electrophilic nature of these derivatives and the formation of adducts with guanine (B1146940) through esterification with the hydroxylamine (B1172632) moiety oup.com. While the nitro group is a valuable functional group in drug design, its potential mutagenicity necessitates careful consideration in the development of nitroarene-containing compounds mdpi.comscielo.br. However, it is important to note that not every nitro-containing drug is mutagenic mdpi.com.
Hydrolysis Resistance of Amide Analogues
The amide functional group in this compound can influence its stability. Research comparing amide analogues to ester analogues has suggested that amide linkages may offer higher resistance to hydrolysis nih.gov. Studies assessing the stability of amide compounds in various media, such as phosphate-buffered saline (PBS), human plasma, and mycobacterial homogenates, have been conducted to understand their hydrolysis rates nih.gov. Differences in cellular hydrolysis rates between amide and ester linkages, with esterase action being more facile than that of the corresponding amidase, can impact the activity of compounds rsc.org. This suggests that the amide scaffold might be suitable for applications where cytotoxicity is not the primary goal rsc.org.
Prodrug Design and Bioreductive Activation Strategies
This compound and its derivatives have been explored in the context of prodrug design, particularly those utilizing bioreductive activation strategies. This approach involves designing a non-toxic prodrug that can be converted into an active, cytotoxic agent within a specific target area, such as a tumor, often under hypoxic conditions or in the presence of specific enzymes chemrxiv.orgscivisionpub.com.
Gene-Directed Enzyme Prodrug Therapy (GDEPT) Systems
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a strategy aimed at improving the selectivity of chemotherapy by delivering a gene encoding an enzyme to target cells scivisionpub.commdpi.com. This enzyme then activates a systemically administered, non-toxic prodrug into a cytotoxic drug specifically within the modified cells scivisionpub.commdpi.com. Bacterial nitroreductase (NTR) enzymes, particularly the Escherichia coli nitroreductase (NfsB), have been widely used in GDEPT applications for activating nitroaromatic prodrugs, including those of the dinitrobenzamide class researchgate.netnih.govresearchgate.net. Prodrugs like CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), a dinitrobenzamide, are examples of compounds activated by nitroreductases in GDEPT systems scivisionpub.commdpi.comresearchgate.netontosight.ai. The activation of these prodrugs by nitroreductases leads to the formation of cytotoxic species, often hydroxylamine derivatives, which can cause DNA damage ontosight.aigoogle.comacs.org.
Role of Nitroreductase Enzymes
Nitroreductase (NTR) enzymes are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups on nitroaromatic and nitroheterocyclic compounds oup.comresearchgate.net. In the context of bioreductive activation, NTRs convert the nitro group of a prodrug to a hydroxylamino or amino derivative oup.comresearchgate.net. This reduction can trigger the release of a cytotoxic agent chemrxiv.org. For instance, the E. coli nitroreductase (NfsB) efficiently reduces prodrugs like CB1954 to a potent cytotoxic agent, 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, using NADH or NADPH as electron donors scivisionpub.com. The mechanism involves the transfer of two electrons to the FMN cofactor of the enzyme, leading to the formation of NAD+ or NADP+ scivisionpub.com. The subsequent reduction of the nitroaromatic substrate by the reduced FMN results in the formation of the activated, cytotoxic species scivisionpub.com. Different nitroreductases can exhibit varying substrate specificities and can reduce nitro groups at different positions on a compound, influencing the resulting metabolites and their cytotoxic potential nih.govfrontiersin.org.
Structure Activity Relationship Sar Investigations and Drug Design Principles
Impact of Substituent Position and Nature on Bioactivity
The biological activity of benzamide (B126) derivatives, including those related to 4-nitrobenzamide, is significantly influenced by the position and chemical nature of substituents on the aromatic ring and the amide nitrogen.
Influence of Nitro Group Position (Para vs. Ortho/Meta)
The position of the nitro group on the benzamide core plays a crucial role in determining bioactivity. In some bis-benzamide derivatives, a nitro group at the N-terminus was found to be essential for biological activity, while its elimination or replacement significantly reduced inhibitory activity. mdpi.comresearchgate.net This highlights the specific requirement for the nitro group at a particular location for optimal interaction with the biological target.
Studies on benzamide-isoquinoline derivatives targeting sigma receptors have shown that the para position on the benzamide phenyl ring is a sensitive site for manipulating selectivity. nih.govresearchgate.net While an electron-donating group like methoxy (B1213986) at the para position increased sigma-2 receptor affinity, an electron-withdrawing nitro group at this position decreased it. nih.govresearchgate.net This suggests that the electronic effect of the nitro group, which is strongly electron-withdrawing, is highly dependent on its position on the ring in relation to the rest of the molecule and the binding site.
Effects of N-Substituents (Alkyl, Aryl, Heterocyclic)
Modifications at the nitrogen atom of the amide group (N-substituents) can dramatically impact the biological activity of benzamide derivatives. The nature of these substituents, whether alkyl, aryl, or heterocyclic, influences the compound's interaction with its target, as well as its pharmacokinetic properties.
Research on bis-benzamides has shown that varying alkyl groups at certain positions can lead to significant differences in antiproliferative activity. mdpi.com For instance, specific n-propyl and sec-butyl groups showed higher activity compared to isobutyl groups at corresponding positions. mdpi.com
In the context of SARS-CoV protease inhibitors, inversion of the amide bond, which effectively changes the N-substituent context, resulted in a loss of activity, indicating the importance of the specific amide linkage orientation. nih.govresearchgate.net
Studies on glycine (B1666218) benzamides as agonists for the GPR139 receptor explored substituents around the aryl of the benzamide while keeping the glycine and an alpha-methyl benzyl (B1604629) amine constant, demonstrating the impact of these structural elements on potency. nih.gov
The introduction of heterocyclic systems as N-substituents has also been explored to improve the biological activity of benzamides. researchgate.net For example, benzamide derivatives containing a 1,2,4-oxadiazole (B8745197) moiety showed antifungal activity. researchgate.net
Role of Halogen and Hydroxyl Substituents
Halogen and hydroxyl substituents on the benzamide core can influence bioactivity through a combination of electronic and steric effects, as well as their ability to participate in hydrogen bonding.
In some benzamide derivatives, halogen substituents have been shown to increase toxicity, particularly in multidrug-resistant cancer cells, leading to increased selectivity. nih.gov Bromine substitution at the 4-position of a benzamide derivative was noted to potentially influence its interaction with biological molecules and enhance therapeutic efficacy. ontosight.ai
Hydroxyl groups can impact solubility and reactivity through hydrogen bonding. In the context of SARS-CoV protease inhibitors, hydrogen bond donor substituents like -OH at certain positions caused only a slight reduction in affinity, showing similar inhibitory activities to unsubstituted compounds. nih.gov However, a dihydroxyl substitution on an aromatic ring in another study had detrimental effects on both toxicity and selectivity. nih.gov
Electron-Donating and Electron-Withdrawing Group Effects
The electronic properties of substituents on the benzamide ring, whether electron-donating (EDG) or electron-withdrawing (EWG), significantly influence the electron density distribution of the molecule, affecting its reactivity and interaction with biological targets.
Electron-withdrawing groups, such as the nitro group, can decrease electron density in the aromatic ring. youtube.com Studies on benzamide-isoquinoline derivatives targeting sigma receptors showed that an electron-withdrawing nitro group decreased sigma-2 affinity, while an electron-donating methoxy group increased it. nih.govresearchgate.net This highlights how the electronic nature of the substituent at a specific position dictates the interaction with the receptor.
Conversely, electron-donating groups can increase electron density. youtube.com In the synthesis of 1,3,4-oxadiazoles from benzoic acid derivatives, electron-withdrawing groups generally led to more reliable reactions and higher yields compared to electron-donating groups, which was hypothesized to be due to increased polarization of bonds. otterbein.edu
Research findings often correlate the electronic properties of substituents with biological activity. For example, QSAR studies on N-benzoyl-N'-naphthylthiourea derivatives suggested that electronic properties, particularly those of electron-withdrawing groups, significantly influenced anti-breast cancer activity against a specific cell line. samipubco.com
An interactive table summarizing the impact of different substituents on the bioactivity of benzamide derivatives could be presented here, detailing the substituent type, position, and observed effect on activity (e.g., increased potency, altered selectivity, reduced activity) based on specific studies.
Example of a conceptual data table (interactive functionality would be implemented in a live environment):
| Substituent Type | Position on Benzamide Ring | N-Substituent Type | Observed Effect on Bioactivity (Example Context) | Relevant Study/Target |
| Nitro (-NO2) | Para | - | Decreased sigma-2 affinity | Sigma receptors nih.govresearchgate.net |
| Nitro (-NO2) | N-terminus (Bis-benzamide) | - | Essential for antiproliferative activity | Androgen receptor-coactivator mdpi.comresearchgate.net |
| Methoxy (-OCH3) | Para | - | Increased sigma-2 affinity | Sigma receptors nih.govresearchgate.net |
| Alkyl (e.g., n-propyl) | - | Amide Nitrogen | Increased antiproliferative activity | Androgen receptor-coactivator mdpi.com |
| Halogen (e.g., Br) | 4-position | - | Influences interaction, potential enhancement | General biological targets ontosight.ai |
| Hydroxyl (-OH) | 5-position | - | Slight reduction in affinity | SARS-CoV PLpro nih.gov |
| - | - | Aryl (substituted) | Influences GPR139 agonist potency | GPR139 receptor nih.gov |
Stereochemical Considerations and Conformational Analysis
Stereochemistry and conformational flexibility are critical aspects of SAR, influencing how a molecule interacts with a chiral biological target. Benzamide derivatives can exhibit stereoisomerism, particularly at chiral centers within substituents, and the amide bond itself has conformational preferences (cis/trans isomers).
Studies using circular dichroism have employed the benzamide chromophore for stereochemical investigations of amine derivatives, relying on the well-defined geometry and conformation of the benzamide group. nih.govtandfonline.comresearchgate.net Differences in conformational equilibria of the amide C-N bond in secondary and tertiary benzamides have been observed, leading to opposite signs in exciton (B1674681) Cotton effects, which can be useful for determining absolute configuration. nih.govtandfonline.comresearchgate.net
Conformational analysis, often utilizing computational methods like molecular modeling and density functional theory (DFT), helps predict the preferred three-dimensional orientation of benzamide derivatives. researchgate.net For instance, studies on benzamide-based BODIPY emitters addressed the stereochemistry related to rotation around the C-N amide bond, with quantum chemical calculations supporting a trans geometry as the lowest-energy structure in solution. researchgate.net Rotation around the C(sp2)-C(aryl) bond was also found to strongly influence NMR spectra. researchgate.net
In the context of inhibitors targeting SARS-CoV PLpro, the (R)-configuration on a chiral center within a naphthylethylamine moiety attached to the benzamide was found to be crucial for binding affinity. nih.govresearchgate.net Inversion to the (S)-enantiomer resulted in a loss of activity. nih.gov
Conformational analysis can reveal that even seemingly flexible parts of a molecule may have preferred orientations that are important for binding. For example, the 2,6-difluorobenzamide (B103285) nucleus in some FtsZ inhibitors is not planar in the co-crystallized structure, and the presence of fluorine atoms influences the torsion angle and reduces the energetic differences between bound and unbound states. mdpi.com
Lipophilicity and Membrane Permeability Relationships
Lipophilicity, a measure of a compound's affinity for a lipophilic environment, is a key physicochemical property that significantly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, including membrane permeability.
For benzamide derivatives, lipophilicity influences their ability to cross biological membranes, such as cell membranes or the blood-brain barrier. mdpi.compublish.csiro.au Moderate lipophilicity is often considered optimal for cell membrane penetration. mdpi.com
Studies have investigated the relationship between lipophilicity and biological activity for various benzamide derivatives. For instance, research on benzimidazole (B57391) derivatives (structurally related to benzamides) showed that giardicidal activity was influenced by lipophilicity and hydrogen bond donors, although not always directly correlated with apparent permeability in cell line models. nih.gov
Introducing lipophilic substituents, such as adamantane (B196018) or certain alkyl chains, can increase the calculated partition coefficient (logP) of a compound, potentially improving its membrane solubility and blood-brain barrier permeability. publish.csiro.au For example, N,N-Di-n-butyl-4-nitrobenzamide contains two butyl chains attached to the amide nitrogen, which would significantly increase its lipophilicity compared to this compound itself. fishersci.senih.gov
Quantitative structure-activity relationship (QSAR) studies often include lipophilicity descriptors (e.g., LogP, ClogP) to model and predict the biological activity of benzamide derivatives based on their physicochemical properties. jppres.com These studies can help identify the optimal range of lipophilicity for a desired biological effect.
While this compound itself has a calculated XLogP3 of 0.8 nih.gov, modifications to the molecule, particularly the addition of lipophilic N-substituents or other lipophilic groups on the aromatic ring, would be expected to increase its lipophilicity and alter its membrane permeability characteristics.
Example of a conceptual data table (interactive functionality would be implemented in a live environment):
| Compound/Derivative (Example) | Key Structural Feature Modifying Lipophilicity | Calculated LogP (Example/Conceptual) | Observed Permeability/Activity Trend (Example Context) | Relevant Study/Target |
| This compound | - | 0.8 nih.gov | Baseline | - |
| N,N-Di-n-butyl-4-nitrobenzamide | Two n-butyl groups on amide nitrogen | Higher than this compound | Expected increased lipophilicity/permeability | - fishersci.se |
| Benzimidazole derivative | Various substituents | Varied | Activity influenced by lipophilicity | Giardia lamblia nih.gov |
| Benzamide-adamantane derivative | Adamantane substituent | Increased significantly | Improved membrane solubility/BBB permeability | Various publish.csiro.au |
Design of Bioisosteric Analogues
The design of bioisosteric analogues of this compound is a key strategy in medicinal chemistry to modulate its physicochemical properties, improve pharmacokinetic profiles, and enhance biological activity or selectivity. This approach involves replacing specific atoms or groups within the this compound structure with other moieties that possess similar steric, electronic, and physicochemical characteristics. Research into this compound derivatives and related nitrobenzamide scaffolds has explored various bioisosteric modifications, particularly focusing on the amide bond, the phenyl ring, and the nitro group, often in the context of developing antitubercular or other therapeutic agents.
Studies on N-alkyl nitrobenzamides have demonstrated the impact of modifications at the amide nitrogen on antitubercular activity, particularly against Mycobacterium tuberculosis (Mtb). A library of N-alkyl nitrobenzamides with varying alkyl chain lengths and nitro group substitutions (including 4-NO₂, 3,5-NO₂, and 3-NO₂-5-CF₃) was synthesized to explore the effect of these structural changes on activity. nih.govchem960.com These compounds are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential Mtb enzyme. chem960.com
Research findings indicate that the length of the N-alkyl group significantly influences the antitubercular activity. nih.govchem960.com While specific detailed data tables for the 4-nitro series with varying N-alkyl chains were not fully available in the provided snippets, the studies collectively highlight that the lipophilicity, influenced by the alkyl chain length, plays a major role in antitubercular activity, likely due to the characteristics of the Mtb cell wall. preprints.org Compounds with intermediate lipophilicities within the 3,5-dinitro and 3-nitro-5-trifluoromethyl series showed promising activities comparable to isoniazid (B1672263). chem960.com Although the 4-nitro series might exhibit different trends, the principle of N-alkylation as a bioisosteric modification to tune lipophilicity and interaction with the target or cell wall is well-established in this context.
Another area of bioisosteric exploration involves modifications on the phenyl ring or the nitro group. While this compound itself features a nitro group at the para position, related studies on nitrobenzamide scaffolds have investigated replacing the nitro group or introducing other substituents on the phenyl ring. For instance, the introduction of a trifluoromethyl group at the 5-position alongside a nitro group at the 3-position (as in 3-nitro-5-trifluoromethylbenzamide derivatives) resulted in potent antitubercular agents. chem960.com This suggests that electron-withdrawing groups at specific positions on the phenyl ring can maintain or enhance desired biological activity.
Bioisosteric replacements for the carboxylic acid group, which is structurally related to the amide moiety in benzamides, have also been explored in the design of related compounds. Tetrazole has been investigated as a bioisostere for the carboxylic acid group, aiming to improve lipophilicity and bioavailability. bohrium.com In the context of xanthine (B1682287) oxidase inhibitors, derivatives incorporating a tetrazole moiety on a phenyl ring attached to an amide linkage, such as N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives and N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives, have been synthesized and evaluated. bohrium.com These studies demonstrate the utility of heterocyclic rings as bioisosteric replacements on the aromatic core, impacting the interaction with the target enzyme.
Modifications at the amide nitrogen with more complex groups have also been reported. Examples include N-(adamantan-1-yl)-4-nitrobenzamide, which has been synthesized and characterized. uni.luchem960.com The bulky adamantane group represents a significant steric and lipophilic modification at the amide nitrogen, which can influence binding interactions and pharmacokinetic properties. Similarly, N-(3-chlorophenethyl)-4-nitrobenzamide has been synthesized, illustrating the incorporation of a substituted phenethyl group at the amide nitrogen. mdpi.com These examples highlight the diversity of groups that can be incorporated bioisosterically at the amide position to explore their effect on biological activity.
While detailed comparative activity data for all possible bioisosteric analogues of this compound across various biological targets were not comprehensively available in the provided snippets, the antitubercular studies on N-alkyl nitrobenzamides nih.govchem960.com offer a clear illustration of how systematic bioisosteric modification of the N-substituent impacts activity. The following table presents representative examples of nitrobenzamide derivatives, including this compound and some bioisosteric analogues or related active nitrobenzamides discussed in the search results, along with available activity data where provided in the snippets.
| Compound Name | Structural Modification from this compound | Reported Activity / Target | Relevant Data (e.g., MIC) |
| This compound | Base structure | Antitubercular (Parent compound in some studies) | |
| N,N-Dimethyl-4-nitrobenzamide | Two methyl groups on amide nitrogen | Antitubercular (activity against Mtb) | Comparable to isoniazid |
| N-(adamantan-1-yl)-4-nitrobenzamide | Adamantan-1-yl group on amide nitrogen | Antiviral (against orthopoxviruses) nih.gov, Synthesized uni.luchem960.com | |
| N-(3-chlorophenethyl)-4-nitrobenzamide | 3-chlorophenethyl group on amide nitrogen | Synthesized and characterized mdpi.com | |
| N-(3-Morpholinopropyl)-4-nitrobenzamide | 3-Morpholinopropyl group on amide nitrogen | Synthesized in context of kinase inhibitors bohrium.com | |
| 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide | Nitro at 3-position, 4-isopentyloxy on phenyl, 1H-pyrazol-3-yl on amide nitrogen | Xanthine oxidase inhibition | 24-fold stronger inhibition than a reference compound |
| N-alkyl-3,5-dinitrobenzamides (representative) | Nitro at 3 and 5 positions, varying alkyl on amide nitrogen | Antitubercular (against Mtb) chem960.com | MIC values reported (specific values vary with alkyl chain) chem960.com |
Note: The "Relevant Data" column provides information as found in the provided search snippets and is not exhaustive.
Applications in Advanced Materials and Chemical Synthesis
Role as Synthetic Intermediates and Building Blocks
Precursors for Dyes and Pharmaceuticals
A significant application of 4-Nitrobenzamide and its derivatives is their use as precursors in the synthesis of dyes and pharmaceuticals. cymitquimica.comlookchem.comlookchem.com The nitro group can be readily reduced to an amino group, yielding 4-aminobenzamide (B1265587) derivatives. vulcanchem.com This transformation is crucial as the resulting amino group provides a site for further functionalization, essential for the synthesis of various colored compounds and pharmacologically active molecules. For instance, N-Methyl-4-nitrobenzamide can be reduced to N-Methyl-4-aminobenzamide using hydrogen gas with palladium on carbon, serving as a precursor for dyes and pharmaceuticals. 4-aminobenzamide itself is highlighted as an important intermediate in the synthesis of light-resistant azo pigments and dyes. google.com
Synthesis of Complex Organic Molecules
This compound acts as a versatile building block in the synthesis of complex organic molecules. evitachem.comfishersci.atchemicalbull.comlookchem.com Its structure allows for various chemical modifications, enabling its incorporation into diverse molecular frameworks. Reactions such as nucleophilic aromatic substitution, facilitated by the electron-withdrawing nature of the nitro group, are key in utilizing this compound derivatives for synthesizing more intricate structures. For example, N-tert-Butyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms. N-(2,2-Diphenylethyl)-4-nitrobenzamide, a bio-functional hybrid compound, is synthesized by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride, a derivative of this compound. mdpi.com Similarly, N-(3-chlorophenethyl)-4-nitrobenzamide is synthesized from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. mdpi.com These examples demonstrate its role in constructing complex molecular architectures.
Polymer Science Applications
This compound and its derivatives also find applications in polymer science, particularly in the development of advanced polymeric materials and hybrid structures.
Monomers for Advanced Polymers
Certain derivatives of this compound function as monomers in the synthesis of advanced polymers. N-(2,4-dinitrophenyl)-4-nitrobenzamide, for instance, is described as a monomer used in the production of advanced polymers. patsnap.com The synthesis of this monomer involves the reaction of 2,4-dinitroaniline (B165453) and 4-nitrobenzoyl chloride. patsnap.com Furthermore, hyperbranched polyamide-ethers based on 6-hydroxy-2,4-bis(4′-nitrobenzamide)pyrimidine have been synthesized, indicating the utility of nitrobenzamide structures in creating complex polymer architectures. acs.org
Synthesis of Hybrid Materials
This compound derivatives are involved in the synthesis of hybrid materials, often through reactions that link different molecular entities. The connection of 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride facilitates the synthesis of hybrid materials, highlighting the role of the nitrobenzamide moiety in creating bio-functional hybrid compounds. mdpi.com Similarly, the linking of 2-phenylethan-1-amine and 4-nitrobenzoyl chloride is crucial for their joint application in organic synthesis and the synthesis of hybrid materials. mdpi.com
Catalyst Development and Ligand Design
Use in Coordination Chemistry
Thiourea derivatives, including those based on this compound, have a significant history as ligands in coordination chemistry. These ligands can coordinate with metal centers through sulfur and oxygen atoms, offering diverse bonding possibilities due to the presence of both hard and soft donor atoms. eurjchem.comresearchgate.netiucr.org Research has explored the synthesis and characterization of metal complexes formed with N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide ligands. eurjchem.comeurjchem.comresearchgate.net
Studies have synthesized nickel(II) and copper(II) complexes using N-(R-carbamothioyl)-4-nitrobenzamide ligands, where R groups include diphenyl and ethylbutyl. eurjchem.comeurjchem.comresearchgate.net These ligands act as bidentates, coordinating through the sulfur and oxygen atoms to form neutral complexes of the type [ML2]. eurjchem.comeurjchem.com Structural characterization, including single crystal X-ray diffraction studies for compounds like N-(diphenylcarbamothioyl)-4-nitrobenzamide, confirms the coordination mode and molecular structure of these complexes. eurjchem.comeurjchem.comresearchgate.net
The spectroscopic data from techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis are consistent with the proposed structures of the ligands and their metal complexes. eurjchem.comeurjchem.comresearchgate.net For instance, the crystal structure of N-(diethylcarbamothioyl)-4-nitrobenzamide shows the 4-nitro and carbonyl groups are nearly coplanar with the benzene (B151609) ring, while the diethylcarbamothioyl group is significantly twisted. nih.gov Intermolecular hydrogen bonds and other interactions contribute to the crystal packing. nih.gov
An example of a characterized ligand is N-(diphenylcarbamothioyl)-4-nitrobenzamide (HL1), which has a melting point of 159-160 °C and a yield of 95%. eurjchem.com Its spectroscopic data, including FT-IR, 1H NMR, 13C NMR, and EI MS, support its structure. eurjchem.com
| Compound | Yield (%) | Melting Point (°C) |
| N-(diphenylcarbamothioyl)-4-nitrobenzamide | 95 | 159-160 |
Precursors for Thin Film Deposition (e.g., Nanostructured Nickel Sulfide (B99878) Films)
Metal complexes derived from this compound have been investigated as single-source precursors for the deposition of thin films, particularly nanostructured nickel sulfide films. eurjchem.comhku.hkhku.hkresearchgate.netacs.org Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide, where alkyl groups are ethyl or n-propyl, have been synthesized and characterized for this purpose. researchgate.net
These nickel(II) complexes, such as bis[N-(diethylcarbamothioyl)-4-nitrobenzamide]nickel(II) and bis[N-(dipropylcarbamothioyl)-4-nitrobenzamide]nickel(II), have been successfully used as single-source precursors for depositing nickel sulfide nanostructured thin films via aerosol-assisted chemical vapor deposition (AACVD). researchgate.net The structures of these complexes have been determined by X-ray crystallography, and their FTIR and NMR spectra show characteristic shifts and absences consistent with the complex formation. researchgate.net
Films deposited using these precursors at various temperatures, such as 300, 350, and 400 °C, have shown different morphologies, including branched nanostructures, flakes, and flower-like nanocrystals. researchgate.net This highlights the potential of these this compound-derived complexes in controlled synthesis of nanostructured materials.
Emerging Industrial Applications
The properties of this compound derivatives suggest potential in various industrial applications.
Surfactant Properties in Detergents and Emulsifiers
While this compound itself is described as insoluble in water chemicalbook.com, certain derivatives exhibit surfactant properties. N-Decyl-4-nitrobenzamide, a derivative with a decyl group attached to the this compound moiety, has been studied for its potential applications, including its surfactant properties which make it a candidate for use in detergents and emulsifiers. ontosight.ai
The presence of a long hydrocarbon chain, such as the decyl group in N-decyl-4-nitrobenzamide, combined with the polar this compound head group, contributes to the amphiphilic nature required for surfactant activity. ontosight.airesearchgate.net Surfactant properties are crucial in detergents and emulsifiers for reducing surface tension, aiding in the dispersion of immiscible liquids, and facilitating cleaning processes. The investigation of benzamide (B126) derivatives in the context of surfactant micellization further supports the potential of this class of compounds in such applications. researchgate.net
Environmental Implications and Green Chemistry Approaches
Research on Environmental Degradation Pathways of 4-Nitrobenzamide
Research into the environmental degradation pathways of this compound is crucial for understanding its persistence and potential impact in various environmental compartments. While specific detailed studies focusing solely on the environmental degradation pathways of this compound were not extensively found in the search results, the importance of studying the environmental effects and degradation pathways of nitro compounds, including related structures like 2-chloro-4-nitrobenzamide, is acknowledged solubilityofthings.com.
Studies on the fragmentation of nitrobenzamide derivatives, such as N-(2,2-diphenylethyl)-4-nitrobenzamide, under analytical conditions like MS/MS provide insights into potential bond cleavages. For instance, fragmentation pathways involving the cleavage of the NH-C(O) bond and N-C bond have been observed, leading to various ionic species mdpi.com. While this represents chemical degradation, it highlights potential weak points in the molecule that might be susceptible to environmental or biological transformation processes.
Further research is needed to specifically elucidate the biotic and abiotic degradation pathways of this compound in relevant environmental matrices such as soil, water, and air. This would involve studying processes like biodegradation by microorganisms, photodegradation under sunlight, and chemical hydrolysis, along with identifying the resulting transformation products.
Development of Environmentally Benign Synthetic Routes
The development of environmentally benign synthetic routes for this compound and its derivatives is a significant area of research aimed at reducing the environmental footprint of their production. Traditional synthesis methods often involve the use of hazardous reagents, harsh reaction conditions, and generate substantial amounts of waste. Green chemistry approaches seek to address these issues by employing more sustainable alternatives.
Several studies highlight the development of greener methods for synthesizing amides, including those related to this compound. Mechanochemical synthesis, a solvent-free approach utilizing ball milling, has been demonstrated for the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride. This method offers an environmentally friendly, safer, and more efficient pathway compared to traditional solution-based methods mdpi.com.
Another environmentally benign procedure involves the condensation of 4-nitrobenzoic acid with ammonia (B1221849) in the presence of a catalytic system comprising boric acid or tetrabutoxytitanium, along with polyethylene (B3416737) glycol (PEG) google.comresearchgate.net. This method can achieve high yields of this compound and is reported to simplify the technology, eliminate the use of toxic raw materials, and reduce the amount of waste generated google.com.
The hydrolysis of 4-nitrobenzonitrile (B1214597) to this compound can also be achieved using environmentally friendly methods. One such approach utilizes a hydrated ionic liquid catalyst, tetrabutylammonium (B224687) hydroxide, under essentially aqueous media conditions rsc.org. Electrocatalytic strategies for nitrile synthesis from primary alcohols and ammonia using simple catalysts like nickel have also shown promise as benign routes, with this compound being obtained in high yield from the corresponding alcohol rsc.org. Additionally, a solvent-free synthesis of this compound from 4-nitrobenzoic acid and urea (B33335) using boric acid as a catalyst has been reported semanticscholar.org.
These examples demonstrate a clear trend towards developing synthetic methodologies for this compound and related compounds that align with green chemistry principles, aiming for reduced solvent usage, milder conditions, and less hazardous reagents.
Reduction of Waste and Byproduct Formation
A key aspect of environmentally benign synthesis is the reduction of waste and byproduct formation. Conventional synthetic routes often produce significant amounts of unwanted byproducts and require extensive purification steps, leading to considerable waste generation.
The green chemistry approaches discussed for this compound synthesis inherently aim to minimize waste. Solvent-free reactions, such as mechanochemical synthesis and the boric acid/urea method, eliminate the need for large volumes of organic solvents, thus reducing solvent waste mdpi.comsemanticscholar.org. The method utilizing boric acid and PEG as a catalytic system for the condensation of 4-nitrobenzoic acid with ammonia is specifically mentioned for its potential to reduce the amount of waste and enable the regeneration of liquid waste google.com.
Electrocatalytic methods for nitrile synthesis, which can yield this compound, are reported to eliminate the need for external oxidants and operate under mild conditions, contributing to less waste generation compared to conventional chemical routes that often require toxic reagents and harsh conditions rsc.org.
Use of Recyclable Catalysts
The use of recyclable catalysts is a crucial strategy in developing environmentally benign synthetic routes, as it reduces the need for fresh catalyst input and minimizes the waste associated with catalyst disposal.
Several studies on the synthesis of amides, including those related to nitrobenzamide structures, highlight the successful application of recyclable catalysts. Solid acid catalysts, such as acidic clay, ion exchange resins, beta zeolite, and sulfonated tetrafluoroethylene-based fluoropolymer-copolymers, have been explored for the synthesis of N-(2,4-dinitrophenyl)-4-nitrobenzamide. A significant advantage of these solid catalysts is their insolubility in the organic solvent, which allows for their easy separation from the reaction mixture and subsequent recycling and reuse patsnap.com.
In the context of nitrile hydrolysis to amides, including this compound from 4-nitrobenzonitrile, the hydrated ionic liquid catalyst (tetrabutylammonium hydroxide) can be removed from the reaction mixture, suggesting potential for recovery and reuse rsc.org.
Magnetically separable nanocatalysts offer another avenue for easy catalyst recovery and recycling. Fe3O4-supported Ag nanocatalysts have been shown to be effective for the hydration of nitriles to amides in water. These catalysts can be easily separated using an external magnet after the reaction is complete and have demonstrated consistent catalytic activity over multiple cycles nih.gov.
Simple catalysts like the nickel catalyst used in electrocatalytic nitrile synthesis have also been reported to be reusable, contributing to the sustainability of the process rsc.org. While not specifically for this compound synthesis, studies on recyclable organocatalysts supported on materials like silica (B1680970) or polymers demonstrate the broader applicability of this concept in amide synthesis and related reactions, allowing for catalyst recovery through simple filtration and reuse metu.edu.tr.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways
Current synthesis methods for 4-nitrobenzamide and its derivatives often involve reactions such as the condensation of 4-nitrobenzoic acid with ammonia (B1221849) or the reaction of 4-nitrobenzoyl chloride with amines google.commdpi.com. While established, these methods can sometimes involve hazardous chemicals and generate significant waste semanticscholar.org. Future research will focus on developing novel synthetic pathways that are more efficient, cost-effective, and environmentally benign. This includes exploring alternative reagents, catalysts, and reaction conditions.
Advanced Computational Studies for Predictive Modeling
Computational studies, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, are becoming increasingly valuable tools in chemical research nih.gov. For this compound, advanced computational studies can play a crucial role in predicting its properties, reactivity, and interactions with other molecules or biological targets.
Future research will utilize these techniques to gain a deeper understanding of the electronic structure and reaction mechanisms involving the nitro group and the amide functionality . Predictive modeling can help in designing novel derivatives with desired properties, such as enhanced bioactivity or improved material characteristics. Molecular docking and molecular dynamic simulations can provide insights into the binding modes and affinities of this compound derivatives with potential biological targets, guiding the rational design of new therapeutic agents nih.govbohrium.com. Furthermore, computational studies can assist in predicting the outcomes of novel synthetic pathways, optimizing reaction conditions, and assessing the stability and degradation pathways of this compound under various conditions .
Discovery of New Biological Targets and Therapeutic Applications
Research has indicated that benzamide (B126) derivatives, including those with nitro groups, possess a range of biological activities, such as antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties nih.govontosight.aiontosight.aiontosight.ai. The nitro group itself can act as a pharmacophore and undergo metabolic reduction to form reactive intermediates that interact with biological targets mdpi.com.
Future research will focus on the systematic screening of this compound and its novel derivatives against a wider array of biological targets to discover new therapeutic applications. This could involve high-throughput screening assays and phenotypic screening to identify unexpected bioactivities. Specific areas of interest include exploring its potential against neglected tropical diseases, viral infections, and various types of cancer by investigating its interaction with specific enzymes or signaling pathways ontosight.aiontosight.ai. Research into its mechanism of action at the molecular level, including how the nitro group's reactivity influences its biological effects, will be crucial for developing safer and more effective therapeutics . Furthermore, exploring the potential of this compound as a precursor for synthesizing more complex molecules with enhanced biological activities is a key future direction .
Integration with Nanotechnology and Advanced Materials Science
The integration of organic molecules with nanotechnology and advanced materials science offers exciting possibilities for developing novel functional materials. This compound, with its distinct chemical structure and potential for modification, can be incorporated into various nanomaterials and advanced material systems.
Future research will explore the use of this compound in the design and synthesis of new materials with tailored properties. This could involve incorporating this compound units into polymers, metal-organic frameworks (MOFs), or nanoparticles for applications such as drug delivery, sensing, or catalysis researchgate.netacs.org. For instance, metal complexes involving this compound ligands could lead to the development of new materials with interesting magnetic or optical properties researchgate.net. Research into the self-assembly of this compound derivatives at the nanoscale could yield novel supramolecular structures with potential applications in various fields. Furthermore, exploring the use of this compound in the development of functional coatings or composite materials with enhanced mechanical, thermal, or chemical resistance is another avenue for future research.
Continued Development of Sustainable and Eco-friendly Methodologies
A critical aspect of future research on this compound is the continued development and implementation of sustainable and eco-friendly methodologies throughout its lifecycle, from synthesis to application and disposal. This aligns with the growing global emphasis on green chemistry principles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-nitrobenzamide derivatives, and how can their purity be optimized?
- Methodological Answer : this compound derivatives are typically synthesized via acylation reactions. For example, N-(3-chlorophenethyl)-4-nitrobenzamide is prepared by reacting 2-(3-chlorophenyl)ethylamine with 4-nitrobenzoyl chloride under mild conditions (room temperature, DMSO solvent) . To optimize purity, column chromatography (using chloroform/diethyl ether/hexane mixtures) and recrystallization are recommended. Purity validation via HPLC and melting point determination (e.g., 147–149°C for the above derivative) ensures consistency .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.40–8.33 ppm) and carbonyl groups (δ 165.05 ppm) .
- UV-Vis Spectroscopy : Identifies π→π* transitions (e.g., λmax at 239 nm and 290 nm in methanol) .
- Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]+ at m/z 305.0683) and fragmentation pathways .
Q. Why are this compound derivatives of interest in pharmacological research?
- Methodological Answer : The nitro group enhances bioactivity, enabling applications as neurokinin-2 antagonists (e.g., SR 48,968 derivatives) and antitumor agents . Researchers should evaluate structure-activity relationships (SAR) by modifying substituents (e.g., chlorine or fluorophenyl groups) to optimize receptor binding .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., amide bond rotation) or impurities. Use variable-temperature NMR to distinguish conformational exchange from impurities. For example, broadening of NH proton signals (δ 8.95 ppm in DMSO-d6) at elevated temperatures indicates rotational barriers . Cross-validate with X-ray crystallography (e.g., SHELX refinement) for unambiguous bond-length verification .
Q. What strategies mitigate by-products (e.g., hydroxylamines) during catalytic hydrogenation of nitro groups in this compound derivatives?
- Methodological Answer : Gold nanoparticles (Au/TiO2 catalysts) achieve >98% selectivity for amine products while minimizing hydroxylamine by-products. Key parameters include:
- Pressure : 5–10 bar H₂.
- Solvent : Ethanol/water mixtures reduce side reactions.
- Temperature : 50–70°C balances kinetics and selectivity .
Q. How do fragmentation pathways in mass spectrometry inform the stability of this compound derivatives?
- Methodological Answer : ESI-MS/MS reveals two primary pathways:
- Pathway 1 : Amide bond cleavage generates (4-nitrobenzylidyne)oxonium (m/z 150) and 2-(3-chlorophenyl)ethan-1-ylium (m/z 139) ions.
- Pathway 2 : σ-bond cleavage produces 4-nitrobenzamidic cation (m/z 167) .
Q. What computational methods predict the metabolic stability of this compound-based drug candidates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
